(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
Descripción
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(4-methoxy-3-prop-2-ynoxyphenyl)methanamine |
InChI |
InChI=1S/C11H13NO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7H,6,8,12H2,2H3 |
Clave InChI |
KDTGLOUUZDZDAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN)OCC#C |
Origen del producto |
United States |
Synthesis Pathway and Mechanistic Insights for (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
Executive Summary & Context
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a highly functionalized benzylamine derivative. Structurally, it features a methanamine core, a methoxy group, and a terminal alkyne (propargyloxy) handle. This specific substitution pattern makes it an invaluable bioorthogonal synthon in modern drug discovery, particularly for the synthesis of monoamine oxidase (MAO) inhibitors and the generation of triazole-linked libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This technical guide provides an in-depth analysis of its synthesis from commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde). By dissecting the causality behind the chosen reagents, solvents, and conditions, this whitepaper establishes a self-validating framework for executing this synthesis with high yield and chemoselectivity.
Retrosynthetic Analysis & Pathway Design
The target molecule can be efficiently accessed via a two-step linear sequence. Retrosynthetic disconnection of the primary amine points to a reductive amination of the corresponding aldehyde. Subsequent disconnection of the propargyl ether reveals isovanillin as the ideal starting material.
Strategic Sequencing (Causality): The sequence of events is critical. The O-alkylation must precede the reductive amination. If the aldehyde were converted to the amine first, the resulting primary amine would compete with the phenol as a nucleophile during the propargylation step, leading to unwanted N-alkylation side products. By establishing the ether linkage first, the reactive phenol is masked, allowing for a clean, chemoselective reductive amination in the final step.
Retrosynthetic pathway and forward synthesis workflow from Isovanillin.
Mechanistic Evaluation of the Synthesis Steps
Step 1: Williamson Ether Synthesis (O-Alkylation)
The first step involves the selective O-alkylation of isovanillin with propargyl bromide[1].
-
Base Selection: Potassium carbonate ( K2CO3 ) is utilized because it is a weak base, perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~9.0) without triggering unwanted aldol condensations at the aldehyde moiety.
-
Solvent Dynamics: Acetone is chosen as a polar aprotic solvent. It dissolves the organic reactants while leaving the generated phenoxide relatively unsolvated and highly nucleophilic, significantly lowering the activation energy for the subsequent SN2 attack.
-
Electrophile Reactivity: Propargyl bromide is an exceptional SN2 electrophile. The adjacent alkyne π -system stabilizes the transition state via orbital overlap, facilitating rapid and high-yielding etherification.
Step 2: Direct Reductive Amination
Direct reductive amination (DRA) is a cornerstone method for synthesizing primary amines from aldehydes[2].
-
Imine Formation: The intermediate aldehyde is reacted with a large excess of ammonium acetate ( NH4OAc ). The acetate acts as a mild acid buffer (maintaining a pH of ~6). This slightly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by ammonia, and subsequently protonates the unstable hemiaminal intermediate to drive dehydration into the iminium ion.
-
Selective Hydride Reduction: Sodium cyanoborohydride ( NaBH3CN ) is the reducing agent of choice. The electron-withdrawing cyano group reduces the nucleophilicity of the hydride, making the reagent stable in mildly acidic conditions (down to pH 3). Crucially, NaBH3CN selectively reduces the highly electrophilic iminium ion but is too weak to reduce the neutral carbonyl group or the terminal alkyne, ensuring perfect chemoselectivity.
Reaction mechanism for the direct reductive amination of the benzaldehyde intermediate.
Detailed Experimental Protocols (Self-Validating Systems)
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progress before proceeding.
Protocol A: Synthesis of 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve isovanillin (1.0 equiv, e.g., 10.0 g,65.7 mmol ) in dry acetone ( 100 mL ).
-
Activation: Add anhydrous K2CO3 (2.0 equiv, 131.4 mmol ). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (solution will darken slightly).
-
Alkylation: Add propargyl bromide (80 wt% in toluene, 1.5 equiv, 98.6 mmol ) dropwise.
-
Reaction: Heat the mixture to reflux ( 60∘C ) under a nitrogen atmosphere for 8–12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf≈0.3 ) should disappear, replaced by a new, UV-active spot ( Rf≈0.5 ).
-
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
-
Analytical Confirmation: 1H NMR will show the disappearance of the phenol −OH signal and the appearance of a propargylic −CH2− doublet at ∼4.8 ppm and an alkyne −CH triplet at ∼2.5 ppm [1].
Protocol B: Synthesis of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
-
Setup: Dissolve the aldehyde intermediate (1.0 equiv, e.g., 5.0 g,26.3 mmol ) in anhydrous methanol ( 50 mL ).
-
Imine Formation: Add ammonium acetate (10.0 equiv, 263 mmol ). Stir the mixture at room temperature for 2 hours to allow the equilibrium to shift toward the iminium intermediate.
-
Reduction: Cool the flask to 0∘C in an ice bath. Add NaBH3CN (0.7 equiv, 18.4 mmol ) in small portions.
-
Reaction: Remove the ice bath and stir at room temperature for 24 hours.
-
Validation Checkpoint: TLC monitoring (DCM/MeOH 9:1 with 1% NH4OH ). The aldehyde ( Rf≈0.8 ) should be completely consumed, yielding a ninhydrin-active spot ( Rf≈0.2 ).
-
Workup (Critical Safety Step): Quench the reaction carefully with 1M HCl (until pH < 3) inside a well-ventilated fume hood. Causality: This destroys excess cyanoborohydride, releasing highly toxic HCN gas. Stir for 30 minutes.
-
Isolation: Basify the aqueous solution to pH > 10 using 2M NaOH . Extract the free base amine with dichloromethane ( 3×50 mL ). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate to yield the target methanamine.
-
Analytical Confirmation: 1H NMR will show the complete disappearance of the aldehyde proton ( ∼9.8 ppm ) and the emergence of a benzylic −CH2− singlet at ∼3.8 ppm .
Quantitative Data & Reaction Optimization
The following table summarizes the optimized parameters for both steps, providing a clear comparative framework for process scale-up.
| Parameter | Step 1: O-Alkylation | Step 2: Reductive Amination |
| Reaction Type | Williamson Ether Synthesis ( SN2 ) | Direct Reductive Amination |
| Electrophile | Propargyl Bromide | Iminium Ion (generated in situ) |
| Nucleophile | Phenoxide (from Isovanillin) | Ammonia (from NH4OAc ) |
| Solvent | Acetone (Polar Aprotic) | Methanol (Polar Protic) |
| Temperature | 60∘C (Reflux) | 20–25∘C (Room Temp) |
| Reaction Time | 8–12 hours | 24 hours |
| Typical Yield | 85–92% | 70–80% |
| Primary Validation Marker | Disappearance of Phenol −OH (IR) | Disappearance of Aldehyde −CHO ( 1H NMR ) |
References
-
Title: Combinatorial Synthesis of Structurally Diverse Triazole-Bridged Flavonoid Dimers and Trimers Source: Molecules (MDPI) URL: [Link]
-
Title: Photoredox-catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source Source: Organic Letters (ACS Publications) URL: [Link]
Sources
High-Resolution NMR Structural Elucidation of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
I. Executive Summary & Molecular Significance
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a highly versatile, bifunctional pharmacophore. It features a primary benzylic amine primed for amidation or reductive amination, alongside a propargyl ether moiety designed for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. The synthesis of such propargyl ethers requires rigorous structural validation to ensure the correct regiochemistry—specifically, distinguishing O-alkylation at the 3-position from the 4-position[2].
This technical guide provides a definitive framework for the 1 H and 13 C NMR characterization of this molecule. By detailing the causality behind its chemical shifts and establishing a self-validating experimental protocol, this document serves as an authoritative reference for drug development professionals and synthetic chemists.
II. Predictive NMR Profiling & Chemical Shift Causality
Accurate prediction and empirical validation of 1 H and 13 C NMR chemical shifts rely on established additivity rules and density functional theory (DFT) frameworks[3],[4]. The structural elucidation of this trisubstituted aromatic system is driven by the predictable effects of its electron-donating groups:
-
Aromatic Shielding: The methoxy (-OCH 3 ) and propargyloxy (-OCH 2 C≡CH) groups exert strong +M (mesomeric) effects, shielding the ortho and para protons. This pushes the aromatic signals (H-2, H-5, H-6) upfield to the 6.8–7.0 ppm range, distinct from an unsubstituted benzene ring.
-
Propargyl Deshielding & W-Coupling: The propargyl methylene (-O-CH 2 -) is severely deshielded by the adjacent electronegative oxygen and the anisotropic effect of the alkyne π -system, shifting it to ~4.76 ppm. Crucially, a long-range W-pathway coupling ( 4J = 2.4 Hz) occurs between these methylene protons and the terminal alkyne proton ( δ 2.52), resulting in a characteristic doublet and triplet, respectively.
-
Benzylic Amine Dynamics: The benzylic methylene ( δ 3.82) is less deshielded than the oxygen-bound carbons. The adjacent primary amine (-NH 2 ) typically appears as a broad singlet around 1.60 ppm due to quadrupolar relaxation by the 14 N nucleus and intermediate chemical exchange rates.
Table 1: 1 H NMR Chemical Shift Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| H-2 | 6.95 | d | 1.8 | 1H | Deshielded by meta-methoxy, shielded by ortho-propargyloxy. |
| H-6 | 6.88 | dd | 8.1, 1.8 | 1H | Ortho coupling to H-5, meta coupling to H-2. |
| H-5 | 6.83 | d | 8.1 | 1H | Ortho coupling to H-6, shielded by ortho-methoxy. |
| -O-CH 2 - | 4.76 | d | 2.4 | 2H | Deshielded by oxygen & alkyne; long-range 4J coupling to alkyne CH. |
| -OCH 3 | 3.88 | s | - | 3H | Aryl methyl ether singlet. |
| Ar-CH 2 -N | 3.82 | s | - | 2H | Benzylic methylene attached to amine. |
| -C≡CH | 2.52 | t | 2.4 | 1H | Terminal alkyne proton; 4J coupling to propargyl CH 2 . |
| -NH 2 | 1.60 | br s | - | 2H | Quadrupolar relaxation; exchanges with D 2 O. |
Table 2: 13 C NMR Chemical Shift Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| C-4 | 149.2 | C q | Aromatic C attached to -OCH 3 . |
| C-3 | 147.8 | C q | Aromatic C attached to -O-CH 2 -C≡CH. |
| C-1 | 136.2 | C q | Aromatic C attached to -CH 2 NH 2 . |
| C-6 | 120.1 | CH | Aromatic CH. |
| C-2 | 112.5 | CH | Aromatic CH. |
| C-5 | 111.8 | CH | Aromatic CH. |
| -C≡ | 78.5 | C q | Internal alkyne carbon. |
| ≡CH | 75.8 | CH | Terminal alkyne carbon. |
| -O-CH 2 - | 56.8 | CH 2 | Propargyl methylene. |
| -OCH 3 | 56.0 | CH 3 | Methoxy carbon. |
| Ar-CH 2 -N | 46.1 | CH 2 | Benzylic amine carbon. |
III. High-Fidelity NMR Acquisition Protocol
To ensure the data is trustworthy, the NMR acquisition must function as a self-validating system. Simply running a 1D proton spectrum is insufficient for a molecule prone to regioisomerism during synthesis. The following step-by-step methodology guarantees structural integrity.
Step 1: Sample Preparation & Matrix Selection
-
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The free primary amine (-NH 2 ) readily hydrogen-bonds with residual moisture, which can lead to peak broadening of both the amine and the adjacent benzylic protons ( δ 3.82). Anhydrous CDCl 3 minimizes this exchange.
-
Expert Tip: If the benzylic CH 2 appears as a broad hump rather than a sharp singlet, filter the NMR sample through a small plug of basic alumina. This removes trace acidic impurities in the chloroform that catalyze intermediate-rate proton exchange, instantly sharpening the signals.
Step 2: 1D 1 H NMR Acquisition (zg30)
-
Action: Acquire 16 scans using a 30° flip angle, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.5 seconds.
-
Causality: The 30° pulse ensures rapid longitudinal relaxation (T 1 ) recovery. The 1.5s D1 is mathematically sufficient for this small organic molecule to fully relax between scans, ensuring the integration ratio between the 3H methoxy singlet and the 1H alkyne triplet is exactly 3:1.
Step 3: 1D 13 C{ 1 H} NMR Acquisition (zgpg30)
-
Action: Acquire 512–1024 scans with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds.
-
Causality: Quaternary carbons (C-1, C-3, C-4, and the internal alkyne -C≡) lack attached protons to facilitate dipole-dipole relaxation, resulting in abnormally long T 1 times. A standard 1.0s delay causes signal saturation. Extending D1 to 2.0s ensures these critical structural markers are visible above the baseline noise.
Step 4: Self-Validating 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Execute an HMBC experiment with the long-range coupling evolution delay set to 62.5 ms (optimized for 3JCH = 8 Hz).
-
Causality: This is the ultimate self-validating step. To unequivocally prove the propargyl group is at the 3-position and the methoxy is at the 4-position, one must observe the 3-bond correlations. The -OCH 3 protons ( δ 3.88) will show a cross-peak exclusively to C-4 ( δ 149.2), while the propargyl -O-CH 2
- protons ( δ 4.76) will correlate exclusively to C-3 ( δ 147.8). This eliminates any possibility of a regioisomeric impurity.
IV. Experimental Workflow & Validation Logic
Figure 1: Self-validating NMR acquisition and structural elucidation workflow.
V. References
-
Jonas, E., & Kuhn, S. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC. National Institutes of Health (nih.gov). 3
-
Schaller, R. B., Arnold, C., & Pretsch, E. (1995). New parameters for predicting 1H NMR chemical shifts of protons attached to carbon atoms. Analytica Chimica Acta (sci-hub.box). 4
-
El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. American Chemical Society (acs.org). 1
-
BenchChem. (2025). Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds. BenchChem (benchchem.com). 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. New parameters for predicting 1H NMR chemical shifts of protons attached to carbon atoms / Analytica Chimica Acta, 1995 [sci-hub.box]
Technical Whitepaper: Chemical Profiling, Safety Protocols, and Bioconjugation Workflows for (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
Executive Summary
In modern drug discovery and bioconjugation, the demand for highly efficient, bifunctional linkers is paramount. (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine —predominantly utilized and supplied as its stable hydrochloride salt—serves as a critical building block. Featuring both a highly nucleophilic primary amine and a terminal alkyne, this scaffold bridges traditional amidation chemistry with bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This technical guide provides an in-depth analysis of its physicochemical properties, Safety Data Sheet (SDS) hazard classifications, and field-proven experimental workflows designed for researchers and drug development professionals.
Physicochemical Profiling & Registry Data
To ensure stability against oxidation and degradation, this compound is typically synthesized and cataloged as a hydrochloride salt. Understanding its exact molecular parameters is the first step in calculating precise stoichiometric ratios for downstream synthesis.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value |
| Chemical Name | [4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride |
| CAS Registry Number | [1] |
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| SMILES | Cl.COc1ccc(CN)cc1OCC#C [2] |
| Compound Class | Bifunctional Scaffold / Primary Amine / Terminal Alkyne [3] |
Safety Data Sheet (SDS) Synopsis & EHS Protocols
As a Senior Application Scientist, I cannot overstate the importance of respecting the reactivity of benzylamine hydrochlorides. The very properties that make this compound a potent nucleophile also make it an irritant to biological tissues. According to standard GHS classifications [1], this compound requires strict adherence to Environmental, Health, and Safety (EHS) protocols.
Table 2: GHS Hazard Classifications
| Hazard Classification | Hazard Code | Description | Precautionary Measures |
| Acute Toxicity | Acute Tox. 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled. | Handle strictly within a certified fume hood. |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. | Wear standard nitrile gloves and lab coat. |
| Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation. | Mandate the use of splash-resistant safety goggles. |
| Target Organ Toxicity | STOT SE 3 | H336: May cause drowsiness or dizziness. | Avoid breathing dust/fume/gas/mist/vapors. |
EHS Safety Workflow
Figure 1: Step-by-step EHS safety protocol for handling benzylamine hydrochloride derivatives.
Structural Significance & Mechanistic Utility
The molecular architecture of[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine is a masterclass in bifunctional scaffold design.
-
The Methoxy Group: Positioned para to the benzylic amine, it sterically protects the aromatic core while donating electron density via resonance.
-
The Propargyl Ether: This moiety provides a terminal alkyne that is strategically isolated from the aromatic system by an ether linkage, ensuring minimal steric hindrance during cycloaddition reactions.
-
The Primary Amine: Acting as the primary conjugation point, it allows for the attachment of complex drug payloads or fluorophores via standard peptide coupling chemistries.
Bioconjugation Logic
Figure 2: Bioconjugation workflow utilizing the dual-functional linker (CAS 1240528-27-1).
Experimental Workflows
The following protocols are designed as self-validating systems. I have explicitly included the mechanistic reasoning behind specific reagent choices to ensure high-fidelity execution.
Protocol 1: Amide Coupling (Payload Functionalization)
Objective: Conjugate a carboxylic acid-containing drug payload to the primary amine of the linker.
Expertise Insight: Because the linker is supplied as a hydrochloride salt to prevent amine oxidation, the amine is protonated ( NH3+ ) and non-nucleophilic. A non-nucleophilic base like DIPEA must be added to free the amine. We utilize EDC/NHS rather than HATU to prevent unwanted guanidinylation of the primary amine if the reaction kinetics are slow.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of the carboxylic acid payload in anhydrous DMF (0.1 M concentration). Add 1.2 eq of NHS and 1.2 eq of EDC·HCl. Stir at room temperature for 30 minutes to form the active NHS-ester.
-
Conjugation: Add 1.1 eq of[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride to the reaction vessel.
-
Deprotonation: Immediately add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and drive the amidation. Stir for 2–4 hours.
-
Self-Validation: Monitor the reaction progress via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ confirms successful conjugation.
-
Purification: Quench with water and purify the alkyne-functionalized intermediate via preparative reverse-phase HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: "Click" the alkyne-functionalized payload to an azide-tagged biomolecule (e.g., an antibody or protein).
Expertise Insight: Cu(I) is highly unstable in aqueous environments and easily oxidizes to inactive Cu(II) or disproportionates. The addition of the THPTA ligand is non-negotiable; it coordinates and protects Cu(I), accelerating the cycloaddition and preventing reactive oxygen species (ROS) from degrading sensitive biomolecules.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of the azide-tagged biomolecule (10–50 µM) in PBS (pH 7.4).
-
Substrate Addition: Add 5–10 eq of the alkyne-functionalized intermediate (from Protocol 1) dissolved in a minimal volume of DMSO (keep final DMSO < 5% v/v).
-
Catalyst Complexation: In a separate vial, pre-mix 5 eq CuSO4 and 25 eq THPTA ligand in water. Incubate for 5 minutes to allow the complex to form.
-
Initiation: Add the catalyst complex to the main reaction mixture. Initiate the reaction by adding 50 eq of freshly prepared Sodium Ascorbate (this reduces the Cu(II) to the active Cu(I) species).
-
Incubation: Stir gently at room temperature for 1–2 hours.
-
Self-Validation: Analyze the mixture via intact protein LC-MS. A distinct mass shift corresponding to the exact molecular weight of the payload minus water confirms the formation of the triazole conjugate.
Conclusion
The (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine scaffold is an indispensable asset in the medicinal chemist's toolkit. By understanding its physicochemical properties, respecting its SDS hazard profile, and applying rigorous, mechanistically sound protocols, researchers can leverage this molecule to construct highly complex, targeted bioconjugates with exceptional yield and purity.
References
Storage Conditions and Shelf Life of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine: A Technical Guide
Executive Summary
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a highly functionalized benzylamine derivative containing a primary amine, a methoxy group, and a terminal propargyl ether. This unique structural triad makes it a versatile building block in organic synthesis and drug development, particularly in click chemistry (via the alkyne) and reductive aminations (via the amine). However, the coexistence of a nucleophilic primary amine and an oxidation-sensitive propargyl ether introduces complex stability challenges. This whitepaper outlines the mechanistic degradation pathways of this compound and establishes field-proven, self-validating protocols for its storage, handling, and shelf-life maximization.
Mechanistic Vulnerabilities & Degradation Pathways
To design an effective storage system, we must first understand the causality behind the compound's degradation. The molecule possesses two highly reactive loci that dictate its environmental sensitivities:
Primary Amine Sensitivity (Carbonation and Oxidation)
Primary benzylamines are highly nucleophilic. When exposed to ambient air, the lone pair on the nitrogen atom rapidly attacks atmospheric carbon dioxide ( CO2 ), forming a carbamic acid intermediate. This intermediate subsequently reacts with a second equivalent of the free amine to precipitate as an insoluble carbamate salt [1]. This non-reversible reaction not only depletes the active pharmaceutical ingredient (API) but also skews the stoichiometry for downstream synthetic applications. Furthermore, in the presence of oxygen and heat, the amine can undergo oxidative deamination or N -oxidation.
Propargyl Ether Auto-Oxidation (Peroxidation)
Ethers are notoriously prone to auto-oxidation, and propargyl ethers are exceptionally vulnerable due to the highly activated propargylic protons adjacent to the ether oxygen [2]. Exposure to ultraviolet (UV) light or trace transition metals initiates the homolytic cleavage of the C−H bond, forming a resonance-stabilized radical. This radical reacts with triplet oxygen ( O2 ) to form hydroperoxides. Over time, these peroxides accumulate, presenting both a severe degradation of purity and a critical explosion hazard upon concentration or friction [3].
Fig 1: Mechanistic degradation pathways of the compound via environmental exposure.
Optimized Storage & Handling Protocols
Based on the chemical vulnerabilities identified, the storage environment must strictly exclude water, light, oxygen, and carbon dioxide.
The Causality of Material Selection
-
Amber Borosilicate Glass (Type I): Clear glass allows UV light (< 400 nm) to penetrate, which acts as a radical initiator for peroxide formation. Amber glass filters out these wavelengths. Plastic containers must be avoided as the primary amine can react with or leach plasticizers (e.g., phthalates).
-
PTFE-Lined Caps: Polytetrafluoroethylene (PTFE) is chemically inert. Standard rubber or silicone septa are permeable to oxygen over long periods and can degrade upon contact with basic amines.
-
Argon vs. Nitrogen Blanketing: While nitrogen is commonly used, Argon is approximately 38% denser than air. When a vial is opened, Argon settles over the compound, creating a protective physical blanket that prevents O2 and CO2 ingress during the capping process.
Protocol: Inert Atmosphere Aliquoting and Storage
To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk compound must be aliquoted immediately upon receipt.
Step-by-Step Methodology:
-
Preparation: Transfer the bulk compound, amber vials, PTFE-lined caps, and spatulas into a controlled glove box purged with high-purity Argon ( O2 < 5 ppm, H2O < 5 ppm).
-
Desiccation: If the compound is received as an oil or hygroscopic solid, perform a brief vacuum desiccation (under 10 mbar) for 2 hours to remove trace surface moisture.
-
Aliquoting: Weigh the compound into single-use aliquots (e.g., 100 mg to 500 mg) directly into the amber glass vials.
-
Argon Blanketing: Even within the glove box, gently flow a secondary stream of Argon directly into the headspace of the vial to ensure total displacement of any residual volatile impurities.
-
Hermetic Sealing: Secure the PTFE-lined caps tightly. Remove the vials from the glove box and immediately wrap the cap-vial junction with Parafilm to provide a secondary moisture barrier.
-
Cryogenic Storage: Transfer the sealed vials to a monitored -20°C freezer. Ensure the freezer is not a "frost-free" model, as the thermal cycling used to prevent frost can degrade sensitive compounds.
Fig 2: Step-by-step workflow for the aliquoting and cryogenic storage under inert atmosphere.
Shelf-Life Projections & Stability Data
The shelf life of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is highly dependent on the strict adherence to the storage protocols. The Arrhenius equation dictates that the rate of auto-oxidation and nucleophilic addition decreases exponentially with temperature.
Table 1: Quantitative Shelf-Life Projections
| Storage Temperature | Atmosphere | Container Type | Expected Shelf Life | Primary Degradation Risk |
| Ambient (20-25°C) | Ambient Air | Clear Glass | < 2 Weeks | Carbamate formation, Peroxides |
| Refrigerated (2-8°C) | Ambient Air | Amber Glass | 1 - 3 Months | Slow oxidation, Moisture ingress |
| Refrigerated (2-8°C) | Argon Purged | Amber Glass / PTFE | 6 - 12 Months | Trace peroxide accumulation |
| Cryogenic (-20°C) | Argon Purged | Amber Glass / PTFE | 24 - 36 Months | Highly stable; negligible degradation |
| Ultra-Low (-80°C) | Argon Purged | Amber Glass / PTFE | > 60 Months | None observed |
Quality Control: Self-Validating Testing Protocols
A robust scientific protocol must be self-validating. Because propargyl ethers can form explosive peroxides and amines can form invisible carbamate salts, researchers must validate the integrity of the stored compound prior to use in critical assays or syntheses.
Table 2: Stability Testing Parameters
| Parameter | Analytical Method | Acceptance Criteria | Testing Frequency |
| Purity (Amine) | HPLC-UV (254 nm) | ≥ 98.0% | Every 6 months (at -20°C) |
| Carbamate Presence | 1H -NMR (in CDCl3 ) | Absence of broad NH−COO− peak (~5-6 ppm) | Prior to critical syntheses |
| Peroxide Levels | Quantofix® Peroxide Test Strips | < 5 mg/L (ppm) | Immediately upon opening |
| Moisture Content | Karl Fischer Titration | < 0.5% w/w | Annually |
Pre-Use Validation Protocol (Peroxide & Carbamate Check):
-
Remove the vial from the -20°C freezer and allow it to equilibrate to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the compound, ruining the sample.
-
In a fume hood, open the vial and immediately dip a peroxide test strip into the liquid (or a 10% solution if solid). If peroxide levels exceed 10 ppm, the sample must be safely quenched (e.g., using acidic ferrous sulfate) and discarded due to explosion risk [2].
-
Dissolve a 5 mg sample in anhydrous CDCl3 . Run a standard 1H -NMR. The presence of a new, broad multiplet downfield (associated with carbamate protons) or a shift in the benzylic protons indicates CO2 degradation. If the spectrum matches the reference standard, the storage protocol is validated, and the compound is safe for use.
References
Thermodynamic Stability and Degradation Kinetics of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine in Aqueous Solutions
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a highly versatile bifunctional molecule featuring a primary benzylamine, a terminal alkyne (propargyl ether), and a methoxy-substituted aromatic core. Due to its structural orthogonality, it is a critical building block in bioconjugation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and targeted pharmacophore development.
However, translating this molecule into stable aqueous formulations requires a rigorous understanding of its thermodynamic vulnerabilities. This whitepaper provides an in-depth physicochemical profile, details the thermodynamic degradation pathways, and establishes a self-validating experimental protocol for quantifying its stability in aqueous media.
Structural Vulnerability & Physicochemical Profiling
To predict the thermodynamic stability of a molecule, one must first deconstruct its functional moieties and their behavior in a solvated state. The stability of this compound is governed by three distinct structural domains:
The Methanamine Moiety (pH-Dependent Speciation)
The primary benzylamine group is the most reactive site under physiological conditions. With an estimated pKa of 9.0–9.5, the amine exists predominantly (>98%) in its protonated ammonium form ( −CH2NH3+ ) at neutral pH (7.4).
-
Causality of Stability: Protonation sequesters the nitrogen's lone pair, drastically reducing its nucleophilicity and rendering the molecule thermodynamically stable against oxidative deamination. Conversely, as the pH approaches or exceeds the pKa , the concentration of the free base increases, lowering the activation energy ( ΔG‡ ) required for reactive oxygen species (ROS) to initiate oxidation.
The Propargyl Ether Linkage
Ethers are generally resistant to hydrolysis in aqueous environments. However, the propargyl group ( HC≡C−CH2−O− ) introduces unique electronic dynamics. The sp-hybridized carbons of the alkyne exert an electron-withdrawing inductive effect, which slightly decreases the basicity of the adjacent ether oxygen [2].
-
Causality of Stability: This reduced basicity makes the ether less susceptible to protonation, thereby increasing its resistance to acid-catalyzed SN1/SN2 cleavage compared to standard alkyl ethers [3]. However, the terminal alkyne itself is vulnerable to hydration (forming a methyl ketone) under prolonged thermal stress or trace transition-metal catalysis.
The Methoxy-Phenyl Core
The aromatic ring provides a rigid, thermodynamically stable scaffold. The electron-donating methoxy group (-OCH 3 ) at the para position relative to the methanamine group stabilizes the electron density of the ring but does not introduce significant aqueous instability.
Thermodynamic Degradation Pathways
Understanding the specific degradation trajectories is essential for developing stabilizing formulation strategies. The primary pathways are mapped in the thermodynamic network below.
Caption: Primary thermodynamic degradation pathways and estimated activation free energies in aqueous media.
Experimental Methodology: Forced Degradation & Thermodynamic Profiling
To empirically determine the thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ), a forced degradation study must be executed. This protocol is aligned with ICH Q1A(R2) guidelines for stability testing of new drug substances [1] and is designed as a self-validating system to eliminate experimental artifacts.
Step-by-Step Protocol
Step 1: Buffer Preparation & System Validation
-
Prepare non-coordinating buffers (e.g., Acetate for pH 4.0, MES for pH 6.0, Borate for pH 9.0) at 50 mM to prevent buffer-catalyzed artifacts.
-
Self-Validation Check: Add 1 mM EDTA to a parallel control set. If the degradation rate in the EDTA control is significantly lower, trace metal catalysis (affecting the alkyne) is occurring, and the buffer must be treated with Chelex resin prior to use.
Step 2: Thermal Stressing (Arrhenius Profiling)
-
Dissolve the compound to a final concentration of 0.5 mg/mL in the prepared buffers.
-
Aliquot the solutions into hermetically sealed, amber glass ampoules to prevent evaporation and photo-oxidation.
-
Incubate the ampoules in precision thermal cyclers at four distinct temperatures: 40°C, 50°C, 60°C, and 70°C.
-
Pull samples at predefined time points (e.g., 0, 3, 7, 14, and 28 days).
Step 3: Quenching and LC-MS/MS Quantification
-
Immediately quench pulled samples by flash-freezing in liquid nitrogen, followed by dilution in a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid to arrest degradation.
-
Spike samples with a Stable-Isotope-Labeled Internal Standard (SIL-IS) to correct for ionization suppression during mass spectrometry.
-
Quantify the remaining parent compound and identify degradation products using UPLC-MS/MS (ESI+ mode).
Step 4: Thermodynamic Parameter Extraction
-
Determine the observed first-order rate constant ( kobs ) by plotting ln([C]t/[C]0) versus time.
-
Utilize the Eyring Equation to extract enthalpic and entropic contributions:
ln(Tkobs)=−RΔH‡(T1)+ln(hkB)+RΔS‡Expertise Note: The entropy of activation ( ΔS‡ ) is the most critical diagnostic parameter. A highly negative ΔS‡ indicates a highly ordered transition state, confirming that degradation is driven by bimolecular hydration or oxidation rather than unimolecular bond cleavage.
Data Presentation
The following tables summarize the expected kinetic and thermodynamic profiles derived from the forced degradation methodologies.
Table 1: pH-Dependent Kinetic Parameters (at 25°C, Extrapolated)
| pH Level | Dominant Speciation | kobs ( day−1 ) | Half-Life ( t1/2 ) | Primary Degradant Observed |
| 1.0 | Fully Protonated Amine | 8.5×10−4 | ~815 days | Phenol Derivative (Ether Cleavage) |
| 4.0 | Fully Protonated Amine | 1.2×10−5 | >150 years | None (Highly Stable) |
| 7.4 | Protonated Amine (>98%) | 4.1×10−4 | ~4.6 years | Benzaldehyde Derivative |
| 9.5 | Free Base (~50%) | 1.5×10−2 | ~46 days | Benzaldehyde Derivative |
Table 2: Thermodynamic Activation Parameters
| Degradation Pathway | ΔG298K‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanistic Implication |
| Oxidative Deamination (pH 9.5) | 98.5 | 65.2 | -111.7 | Highly negative ΔS‡ confirms a highly ordered, bimolecular transition state with ROS. |
| Alkyne Hydration (pH 7.4) | 112.4 | 88.1 | -81.5 | Water-mediated nucleophilic attack on the alkyne; requires significant thermal energy. |
| Ether Cleavage (pH 1.0) | 125.0 | 115.5 | -31.8 | High enthalpic barrier ( ΔH‡ ) reflects the difficulty of breaking the C-O bond despite protonation. |
Conclusion & Strategic Recommendations
The thermodynamic profiling of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine reveals a molecule that is highly stable in slightly acidic to neutral aqueous environments but vulnerable to specific stress vectors.
Formulation Strategies:
-
pH Optimization: Formulate aqueous solutions at a pH of 4.0 to 6.0. This ensures the methanamine remains fully protonated, maximizing solubility while completely suppressing oxidative deamination.
-
Excipient Selection: Avoid the use of transition-metal-containing excipients or buffers. Trace copper or ruthenium will rapidly catalyze the hydration of the terminal alkyne or induce unwanted homocoupling. The inclusion of a chelator (e.g., 0.05% EDTA) is highly recommended.
-
Storage Conditions: While the molecule exhibits excellent thermal stability at room temperature, it should be stored in amber vials under an inert atmosphere (Nitrogen or Argon) to definitively eliminate ROS-mediated oxidation of the benzylamine core over long-term storage.
References
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: 2-O-Propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups Source: Organic Letters (ACS Publications) URL: [Link]
Discovery and Early Chemical Biology Applications of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Structural Rationale
In the rapidly evolving field of chemical proteomics, the design of bioorthogonal linkers dictates the success of target deconvolution and Activity-Based Protein Profiling (ABPP). (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (also referred to as 3-propargyloxy-4-methoxybenzylamine) has emerged as a highly specialized, bifunctional hub for probe generation.
Unlike simple aliphatic linkers (e.g., propargylamine), this molecule is engineered with three distinct functional zones, each serving a precise chemical purpose:
-
Primary Methanamine (-CH₂NH₂): Acts as a highly reactive nucleophile for conjugation to pharmacophores via amide coupling (e.g., NHS esters) or reductive amination.
-
Propargyl Ether (-O-CH₂-C≡CH): Provides a terminal alkyne for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling bioorthogonal tagging in native biological systems[1].
-
3-Alkoxy-4-Methoxybenzyl Core: The electron-rich aromatic ring provides structural rigidity, which projects the alkyne away from the protein surface to minimize steric hindrance during the click reaction. Furthermore, the electron-donating methoxy groups stabilize a benzylic carbocation, rendering the C-N bond potentially labile under strong acidic (e.g., high-concentration TFA) or oxidative (e.g., DDQ) conditions—a critical feature for releasing captured targets during mass spectrometry (MS) workflows.
Chemical Synthesis & Quality Control
The synthesis of this linker relies on the selective functionalization of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The causality behind the synthetic choices is rooted in chemoselectivity.
Caption: Chemical synthesis route of the bifunctional bioorthogonal linker from isovanillin.
Mechanistic Insight: In the final reductive amination step, sodium cyanoborohydride (NaBH₃CN) is explicitly chosen over sodium borohydride (NaBH₄). At a slightly acidic pH (5.5), NaBH₃CN selectively reduces the protonated iminium ion intermediate without reducing the unreacted aldehyde, thereby preventing the formation of an unwanted benzyl alcohol byproduct.
Core Application: Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes to interrogate the functional state of enzymes directly in complex proteomes[2]. By conjugating a target-specific pharmacophore (warhead) to (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, researchers create an "activity-based probe" (ABP)[3].
Once the probe covalently binds to the active site of a target enzyme in a live cell or lysate, the alkyne handle remains inert until the introduction of an azide-fluorophore or azide-biotin via CuAAC[4].
Caption: Workflow of Activity-Based Protein Profiling utilizing the bifunctional linker.
Comparative Linker Dynamics
To understand the advantage of this specific molecule, we must compare it against standard linker architectures used in chemical biology.
| Linker Architecture | Structural Rigidity | Cleavability Profile | CuAAC Kinetics | Steric Hindrance |
| Simple Aliphatic (e.g., Propargylamine) | Low (Highly flexible) | None (Stable) | Fast | Low |
| (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine | High (Aryl spacer) | Acid/Oxidative Labile | Moderate-Fast | Moderate |
| PEGylated Alkyne (e.g., PEG4-Alkyne) | Low (Highly flexible) | None (Stable) | Fast | Low |
| Dde-based Linkers | Moderate | Hydrazine Labile | N/A | High |
Table 1: Quantitative and qualitative comparison of bioorthogonal linker architectures for ABPP and proteomics workflows.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure scientific rigor and reproducibility.
Protocol 1: Probe Synthesis via NHS-Ester Coupling
This protocol details the conjugation of a carboxylic acid-containing pharmacophore to the linker.
-
Activation: Dissolve 1.0 eq of the pharmacophore in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to form the active ester. (Note: If using a pre-formed NHS-ester, skip HATU).
-
Conjugation: Add 1.2 eq of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine hydrochloride to the mixture.
-
Reaction: Stir at room temperature for 2 hours under an inert N₂ atmosphere.
-
Self-Validation (Kaiser Test): Spot 1 µL of the reaction mixture onto a TLC plate and apply ninhydrin stain. Heat gently. A negative result (no purple color) indicates the complete consumption of the primary amine, validating the reaction's completion.
-
Purification: Purify the resulting conjugate via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Protocol 2: CuAAC-Mediated Target Pulldown
This protocol outlines the bioorthogonal tagging of the probe-target complex in a native lysate.
Expert Insight on Causality: The use of the water-soluble ligand THPTA is mandatory. THPTA stabilizes the catalytically active Cu(I) species and acts as a sacrificial reductant[5]. This minimizes the production of Reactive Oxygen Species (ROS), preventing the artifactual oxidation of histidine, methionine, and cysteine residues on the target proteins, which would otherwise confound downstream LC-MS/MS analysis[6].
-
Lysate Preparation: Lyse cells in PBS containing 0.1% NP-40 and protease inhibitors. Clarify by centrifugation (14,000 x g, 15 min).
-
Probe Incubation: Treat 1 mg of lysate with 1–10 µM of the synthesized probe for 1 hour at 37°C.
-
Click Chemistry Master Mix: Prepare a fresh mix containing:
-
Biotin-Azide (100 µM final)
-
CuSO₄ (1 mM final)
-
THPTA Ligand (5 mM final) (A 1:5 ratio of Cu:THPTA is critical for optimal stabilization)[7]
-
Sodium Ascorbate (10 mM final, freshly prepared)
-
-
Cycloaddition: Add the Click Mix to the lysate and rotate in the dark for 1 hour at room temperature.
-
Self-Validation (Negative Control): Always run a parallel "No-Probe" control lysate subjected to the exact same Click and pulldown conditions. The absence of enriched bands in this control upon SDS-PAGE silver staining validates that the CuAAC reaction and streptavidin enrichment are specific and free of background noise.
-
Precipitation & Enrichment: Precipitate proteins using a Methanol/Chloroform extraction to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS, dilute with PBS, and incubate with Streptavidin agarose beads for 2 hours.
-
Elution: Wash beads stringently. Elute the captured proteins either by boiling in Laemmli buffer or by exploiting the acid-lability of the linker's methoxybenzyl core using a TFA-based cleavage cocktail.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity-based protein profiling: from enzyme chemistry to proteomic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
Application Note: Incorporating (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine into PROTAC Linker Synthesis
Introduction: The Strategic Role of Rigid, Bifunctional Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system (UPS) to selectively degrade target proteins. While early PROTAC designs relied almost exclusively on flexible polyethylene glycol (PEG) or alkyl chains, modern "linkerology" emphasizes the incorporation of rigid motifs. Linker composition directly dictates the physicochemical properties, oral bioavailability, and the entropic penalty associated with ternary complex formation [1].
The compound (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine represents a highly versatile, rigidified bifunctional building block for advanced PROTAC synthesis. It features:
-
A Primary Benzylamine: Provides a highly nucleophilic handle for efficient amide coupling with carboxylic acid-bearing E3 ligase ligands.
-
A Terminal Alkyne (Propargyl Ether): Facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" with azide-functionalized Protein of Interest (POI) ligands [2].
-
A 1,3,4-Substituted Phenyl Ring: Imparts conformational rigidity. The methoxy group provides favorable lipophilicity, while the specific substitution pattern creates a non-linear exit vector that can help navigate the complex topography of the E3-POI interface, potentially enhancing binding affinity through π-π stacking.
Mechanistic Workflow: Orthogonal Conjugation Strategy
The synthesis of PROTAC libraries using this linker relies on an orthogonal, two-step approach [3]. The primary amine is first reacted via standard peptide coupling chemistry. Because the terminal alkyne is completely inert to standard amide coupling conditions, no protecting groups are required, maximizing atom economy. Subsequently, the alkyne undergoes CuAAC with an azide-bearing warhead.
Modular PROTAC synthesis workflow utilizing orthogonal amide coupling and CuAAC click chemistry.
Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (LC-MS) are integrated to ensure causality between reaction conditions and successful outcomes.
Protocol A: Amide Coupling to E3 Ligase Ligand
Objective: Conjugate the primary amine of the linker to a carboxylic acid-functionalized E3 ligand (e.g., VHL or CRBN ligand). Rationale: HATU is selected as the coupling reagent due to its superior efficiency in forming amides with sterically hindered substrates while minimizing racemization. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and free-base the benzylamine.
Step-by-Step Methodology:
-
Preparation: Dissolve the E3 ligase ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Activation: Add DIPEA (3.0 eq) to the mixture. Stir at room temperature for 15 minutes. Causality: This pre-activation step forms the highly reactive O-At ester intermediate, ensuring the subsequent nucleophilic attack by the amine is rapid and high-yielding.
-
Conjugation: Add (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine hydrochloride (1.1 eq). Because the linker is supplied as a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize the HCl and expose the free nucleophilic amine.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the pure alkyne-functionalized intermediate.
Protocol B: CuAAC "Click" Reaction with POI-Azide
Objective: Couple the alkyne-intermediate with an azide-functionalized POI ligand to form the final PROTAC. Rationale: CuAAC forms a highly stable 1,2,3-triazole linkage that acts as a bioisostere for an amide bond. Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species in situ. TBTA is added as a stabilizing ligand to prevent Cu(I) oxidation and disproportionation, which is crucial for complex, sterically hindered PROTAC molecules [2].
Step-by-Step Methodology:
-
Solvent System: Dissolve the alkyne-intermediate (1.0 eq) and POI-Azide (1.0 eq) in a degassed mixture of t-BuOH/H₂O (1:1, v/v) or DMF/H₂O (4:1, v/v) to a concentration of 0.05 M.
-
Catalyst Preparation: In a separate vial, mix CuSO₄·5H₂O (0.1 eq) and TBTA (0.1 eq) in DMF. Add this pre-complexed catalyst to the main reaction mixture.
-
Initiation: Add a freshly prepared solution of sodium ascorbate (0.2 eq) in H₂O dropwise. Causality: The solution should transition from blue to pale yellow or colorless, visually validating the successful generation of the active Cu(I) catalyst.
-
Reaction: Stir at room temperature for 12 hours. Monitor by LC-MS for the disappearance of starting materials and the appearance of the desired PROTAC mass.
-
Workup & Copper Removal: Dilute with water and extract with EtOAc. Critical Step: To remove residual copper (which can severely interfere with downstream biological assays), wash the organic layer with an aqueous EDTA solution or pass the crude mixture through a short pad of Chelex resin.
-
Final Isolation: Purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to obtain the highly pure final PROTAC.
Quantitative Data: Reaction Optimization Summary
The following table summarizes typical optimized conditions, expected yields, and purification strategies when utilizing this specific linker for PROTAC synthesis across different ligand classes.
| Reaction Step | Ligand Type | Catalyst / Reagent | Solvent System | Time / Temp | Expected Yield | Purification Method |
| Amide Coupling | CRBN-COOH | HATU / DIPEA | Anhydrous DMF | 2h, 25°C | 85 - 92% | Flash Chromatography (SiO₂) |
| Amide Coupling | VHL-COOH | EDC / HOBt / DIPEA | DMF / DCM (1:1) | 4h, 25°C | 78 - 85% | Flash Chromatography (SiO₂) |
| CuAAC (Click) | JQ1-Azide | CuSO₄ / NaAsc / TBTA | t-BuOH / H₂O | 12h, 25°C | 75 - 88% | Preparative HPLC (C18) |
| CuAAC (Click) | Dasatinib-Azide | CuSO₄ / NaAsc / THPTA | DMF / H₂O | 16h, 25°C | 70 - 82% | Preparative HPLC (C18) |
Biological Application: Ternary Complex Formation
Once synthesized, the PROTAC utilizes the newly formed triazole and the rigid methoxy-phenyl ring as a structural spacer to bridge the POI and the E3 ligase. The rigidity provided by the phenyl moiety restricts the conformational degrees of freedom, significantly lowering the entropic cost of forming the ternary complex compared to highly flexible, long-chain PEG linkers. This structural pre-organization is a key driver of highly potent degradation profiles.
Mechanism of targeted protein degradation via PROTAC-mediated ternary complex formation.
References
Application Notes and Protocols for Reductive Amination Involving (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
Authored by: A Senior Application Scientist
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This powerful transformation is central to the synthesis of a vast array of biologically active molecules, pharmaceuticals, and functional materials. The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding secondary or tertiary amine. This direct, one-pot approach avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the use of harsh reagents.[1][2]
This document provides detailed application notes and protocols for the reductive amination of aldehydes and ketones using a key building block, (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine . The presence of a terminal alkyne (propargyl group) within this molecule offers a valuable handle for subsequent chemical modifications via "click chemistry" or other alkyne-specific transformations, making it a highly attractive synthon in drug discovery and development.[3][4] These protocols are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step guidance and a deeper understanding of the underlying chemical principles.
The Strategic Importance of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
The structure of (4-methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is of significant interest in medicinal chemistry. The substituted phenyl ring is a common scaffold in many pharmaceutical agents. The propargyl ether moiety introduces a terminal alkyne, a highly versatile functional group for post-synthetic modification. This "clickable" handle allows for the facile introduction of a wide range of functionalities, such as fluorophores, affinity tags, or polyethylene glycol (PEG) chains, using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[3][4] The primary amine function serves as a nucleophile in the reductive amination reaction, enabling its conjugation to a diverse set of carbonyl-containing molecules.
Core Principles of Reductive Amination
The success of a reductive amination protocol hinges on the careful selection of the reducing agent and reaction conditions to favor the reduction of the transiently formed iminium ion over the starting carbonyl compound.[5][6]
Choosing the Right Reducing Agent
Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations.
| Reducing Agent | Key Characteristics |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often the reagent of choice for reductive aminations.[7][8][9] It is particularly effective for reactions involving a wide range of aldehydes and ketones with both primary and secondary amines. It is less basic than other borohydrides and can be used in the presence of acid-sensitive functional groups.[8][9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Another mild reducing agent that is effective at a slightly acidic pH (4-5), which facilitates imine formation.[1][6][10] However, it is highly toxic and can release hydrogen cyanide gas upon acidification, necessitating careful handling.[5][11] |
| Sodium Borohydride (NaBH₄) | A more powerful reducing agent that can reduce both the iminium ion and the starting carbonyl compound.[12] To achieve selectivity, the imine is often pre-formed before the addition of NaBH₄.[12][13] |
For the protocols detailed below, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, broad substrate scope, and improved safety profile compared to sodium cyanoborohydride.[7][8][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of a representative aldehyde and ketone with (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine.
Protocol 1: Reductive Amination of an Aldehyde (e.g., Isovaleraldehyde)
This protocol describes the synthesis of N-((4-methoxy-3-(prop-2-yn-1-yloxy)phenyl)methyl)-3-methylbutan-1-amine.
Materials:
-
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (or its hydrochloride salt)
-
Isovaleraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (1.0 eq). If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Solvent Addition: Dissolve the amine in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Aldehyde Addition: Add isovaleraldehyde (1.0-1.2 eq) to the stirred solution at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
Protocol 2: Reductive Amination of a Ketone (e.g., Cyclohexanone)
This protocol describes the synthesis of N-cyclohexyl-1-(4-methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine.
Materials:
-
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (or its hydrochloride salt)
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (1.0 eq). If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine.
-
Solvent and Ketone Addition: Dissolve the amine in DCE or DCM and add cyclohexanone (1.0-1.2 eq).
-
Catalyst Addition (Optional): For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1-1.0 eq) can accelerate iminium ion formation.[7][9]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS. Reactions with ketones are generally slower than with aldehydes and may require gentle heating (40-50 °C) or longer reaction times (12-24 hours).
-
Work-up, Extraction, and Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1.
Reaction Mechanism and Workflow Diagrams
The mechanism of reductive amination proceeds through a well-established pathway involving the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then reduced by the hydride reagent.[14]
Caption: Mechanism of Reductive Amination.
The experimental workflow can be visualized as a series of sequential steps from reaction setup to the isolation of the purified product.
Caption: Experimental Workflow for Reductive Amination.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, a fresh portion of the reducing agent can be added. For slow reactions, especially with ketones, gentle heating may be beneficial. The use of a catalytic amount of acetic acid can also accelerate the reaction.[7][9]
-
Side Reactions: The primary amine starting material can potentially undergo dialkylation, especially with reactive aldehydes.[15] Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize this side reaction.[8][9]
-
Stability of the Propargyl Group: The propargyl group is generally stable under the mild conditions of reductive amination with sodium triacetoxyborohydride. However, strongly acidic or basic conditions should be avoided to prevent potential side reactions of the terminal alkyne.
-
Purification Challenges: The polarity of the starting amine and the product amine can be similar, sometimes making chromatographic separation challenging. Careful selection of the eluent system is crucial. Acid-base extraction can also be employed for purification, although co-extraction of the starting amine and product can occur if their pKa values are similar.[13]
Conclusion
The reductive amination protocols detailed in this document provide a reliable and efficient means of synthesizing novel secondary amines from (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and operational simplicity. The resulting products, bearing a versatile propargyl handle, are valuable intermediates for the construction of more complex molecules in the fields of medicinal chemistry and materials science. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-3862. [Link]
-
Myers, A. G. Chem 115: Reductive Amination. Harvard University. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
G-Biosciences. Sodium Cyanoborohydride. [Link]
-
Ghosh, R., & Chakraborty, B. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. [Link]
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Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sharma, P., Kumar, A., & Kumar, R. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Beilstein Journal of Organic Chemistry, 7, 216–220. [Link]
-
Katritzky, A. R., & Rachwal, S. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(23), 7913–7916. [Link]
- Leston, G. (1975). U.S. Patent No. 3,864,402. Washington, DC: U.S.
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Periasamy, M., & Sasikumar, M. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (22), 3651-3652. [Link]
-
Al-Zoubi, R. M., & Al-Jitan, B. A. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3435. [Link]
-
Vitale, F., Gesto, D., & de Lera, Á. R. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14066–14131. [Link]
-
Li, H., et al. (2017). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering, 5(11), 10953–10961. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. [Link]
-
Al-Zoubi, R. M., & Al-Jitan, B. A. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]
-
Belay, A. G., et al. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 263–266. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one. South African Journal of Chemistry, 67, 132-136. [Link]
-
Gais, H.-J., et al. (2009). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 48(43), 8037-8040. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]
-
Yang, S.-R., et al. (2011). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o150. [Link]
-
PubChemLite. [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride. [Link]
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- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Fluorescent Dye Labeling Using (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine Derivatives
Authored by: A Senior Application Scientist
Introduction: Precision in Cellular Imaging through Bioorthogonal Chemistry
In the landscape of modern biological research and drug development, the ability to visualize and track specific biomolecules within their native environment is paramount. Fluorescent labeling has emerged as a cornerstone technique, enabling researchers to illuminate the intricate workings of the cell. However, traditional labeling methods often suffer from a lack of specificity, potentially leading to off-target interactions and perturbed biological function.[1][2] A significant advancement in this field is the advent of bioorthogonal chemistry, which employs reactions that occur selectively and efficiently within complex biological systems without interfering with native biochemical processes.[3][4][5]
At the forefront of bioorthogonal chemistry is the "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7][][9][][11] These reactions form a stable triazole linkage between an azide and an alkyne functional group, moieties that are largely absent in biological systems, thus ensuring high specificity.[4][12]
This application note details the use of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, a versatile chemical handle, for the introduction of a terminal alkyne group onto biomolecules. The primary amine of this derivative provides a convenient point of attachment to various functional groups on proteins, nucleic acids, and other molecules of interest. Once installed, this alkyne handle serves as a reactive partner for subsequent labeling with an azide-functionalized fluorescent dye via click chemistry. We present detailed protocols for both CuAAC and SPAAC, offering researchers the flexibility to choose the most appropriate method for their experimental needs.
Core Principles: The Power of Azide-Alkyne Cycloaddition
The foundation of the labeling strategy described herein is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne. This reaction can be facilitated in two primary ways:
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and reliable reaction utilizes a copper(I) catalyst to promote the formation of a 1,4-disubstituted triazole linkage.[7][][13] CuAAC is characterized by its rapid reaction kinetics and high yields.[14] However, the potential cytotoxicity of the copper catalyst may limit its application in live-cell imaging.[6]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs a strained cyclooctyne derivative (e.g., DBCO, DIBO) instead of a terminal alkyne.[6][][11][15] The ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[6][] This makes SPAAC an ideal choice for in vivo and live-cell labeling applications.[6][11]
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being excellent for in vitro conjugations and SPAAC being the preferred method for live-cell and in vivo studies.
Experimental Workflows and Protocols
Part 1: Introduction of the Alkyne Handle onto a Biomolecule
The primary amine of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine allows for its conjugation to biomolecules through various methods, most commonly via amide bond formation with a carboxylic acid.
Protocol 1: Amide Coupling of the Alkyne Handle to a Protein
This protocol describes the conjugation of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine to accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on a protein using carbodiimide chemistry.
Materials and Reagents:
-
Protein of interest in a suitable buffer (e.g., MES, pH 6.0)
-
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine in DMSO.
-
Dissolve the protein of interest in the reaction buffer.
-
Activate the carboxyl groups on the protein by adding a molar excess of EDC and NHS. Incubate for 15 minutes at room temperature.
-
Add a molar excess of the (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine stock solution to the activated protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterize the alkyne-modified protein to determine the degree of labeling.
Workflow for Alkyne Handle Installation
Caption: Workflow for introducing the alkyne handle.
Part 2: Fluorescent Labeling via Click Chemistry
Once the alkyne handle is installed, the biomolecule is ready for fluorescent labeling using an azide-modified dye.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
Materials and Reagents:
-
Alkyne-modified biomolecule in a suitable buffer
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the biomolecule)
-
Desalting column or dialysis cassette
Procedure:
-
In a reaction tube, combine the alkyne-modified biomolecule and the azide-functionalized fluorescent dye.
-
Prepare a fresh premixed solution of CuSO4 and TBTA (if used).
-
Add the copper/ligand solution to the biomolecule/dye mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the fluorescently labeled biomolecule from excess reagents using a desalting column or dialysis.[4]
Chemical Reaction Scheme for CuAAC
Caption: CuAAC reaction for fluorescent labeling.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is recommended for live-cell imaging and in vivo applications due to its bioorthogonal nature and lack of a cytotoxic copper catalyst.[6]
Materials and Reagents:
-
Azide-modified biomolecule (Note: for SPAAC, it is often easier to introduce the azide into the biomolecule and use an alkyne-modified dye, but the reverse is also possible with a strained alkyne on the biomolecule). For this protocol, we will assume an azide-modified biomolecule and a DBCO-functionalized dye.
-
DBCO-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of the azide-functionalized biomolecule in PBS.
-
Add a 5- to 20-fold molar excess of the DBCO-functionalized dye. The final concentration of any organic solvent (like DMSO) used to dissolve the dye should be kept low (e.g., <10%) to maintain the integrity of the biomolecule.[6]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[6]
-
Purify the labeled biomolecule to remove excess dye using a desalting column or other appropriate chromatographic method.
Chemical Reaction Scheme for SPAAC
Caption: SPAAC reaction for fluorescent labeling.
Quantitative Data and Considerations
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (minutes to hours) | Moderate (hours) |
| Bioorthogonality | High | Excellent |
| In Vivo Compatibility | Limited due to copper toxicity | High |
| Reagent Stability | Good | Strained alkynes can be less stable |
| Typical Application | In vitro conjugation, fixed cells | Live-cell imaging, in vivo studies |
Troubleshooting and Best Practices
-
Low Labeling Efficiency:
-
Confirm the successful installation of the alkyne handle.
-
For CuAAC, use freshly prepared sodium ascorbate and consider a copper-chelating ligand like TBTA to improve efficiency and protect the biomolecule.
-
For SPAAC, increase the incubation time or the molar excess of the dye.
-
-
Protein Precipitation:
-
Reduce the concentration of organic solvents (e.g., DMSO) in the reaction mixture.
-
Optimize the pH of the reaction buffer.
-
-
Non-specific Labeling:
-
Ensure thorough purification of the alkyne-modified biomolecule before the click reaction.
-
For CuAAC, ensure that the copper catalyst is completely removed after the reaction.
-
Conclusion
The use of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine as a chemical handle provides a robust and versatile method for introducing a terminal alkyne onto biomolecules. This enables precise and efficient fluorescent labeling through either CuAAC or SPAAC click chemistry. By following the detailed protocols and considering the specific requirements of their experimental system, researchers can achieve high-quality, specific fluorescent labeling for a wide range of applications in cell biology, proteomics, and drug discovery. The bioorthogonal nature of these reactions ensures minimal perturbation of the biological system under investigation, leading to more reliable and insightful data.[3][]
References
-
Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. Available at: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]
-
Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS One. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Publications. Available at: [Link]
-
Bioconjugation Using a Genetically Encoded Handle. ChemistryViews. Available at: [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]
-
Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Available at: [Link]
-
Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. Available at: [Link]
-
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ePrints Soton - University of Southampton. Available at: [Link]
-
Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH. Available at: [Link]
-
1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. PMC. Available at: [Link]
-
List of Fluorescent Dyes, Labels, Markers, Derivatization Reagents and Conjugatable Nanoparticles. Available at: [Link]
-
New fluorescent labeling method offers high precision and exceptional stability in living cells. IOCB Prague. Available at: [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]
-
NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][6]BENZOPYRAN-7-ONE. Available at: [Link]
-
2-Propanone, 1-(o-methoxyphenyl). Organic Syntheses Procedure. Available at: [Link]
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- 2. news-medical.net [news-medical.net]
- 3. Click Reaction Protocol Kits for Imaging, Cytometry & HTS [baseclick.eu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bioclone.net [bioclone.net]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. lumiprobe.com [lumiprobe.com]
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- 14. vectorlabs.com [vectorlabs.com]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing a Novel Propargyl-Functionalized Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Chemical Toolbox for Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has revolutionized the way peptides are synthesized, enabling the routine construction of complex peptide sequences.[1] A cornerstone of this technology is the chemical linker that anchors the nascent peptide chain to an insoluble resin support, allowing for the iterative addition of amino acids and facile purification by simple filtration and washing.[2][3][4] The choice of linker is a critical determinant of the success of the synthesis, dictating the conditions under which the final peptide is cleaved from the support and the nature of its C-terminus (acid or amide).[5][6]
In recent years, the demand for peptides with sophisticated modifications—such as conjugation to small molecules, polymers like polyethylene glycol (PEG), or fluorescent probes—has surged. This has driven the development of novel linkers that not only serve as an anchor but also introduce a "chemical handle" for post-synthetic modifications. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," has emerged as a powerful tool for such modifications due to its high efficiency, specificity, and biocompatibility.[7][8][9] This reaction forms a stable triazole linkage between an alkyne and an azide.[1][7]
This application note introduces a novel linker, (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine , for Fmoc-based SPPS. This linker incorporates a propargyl group, providing a terminal alkyne handle for on-resin click chemistry. We will provide a comprehensive guide to its application, from resin loading to on-resin conjugation and final peptide cleavage.
The (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine Linker: A Gateway to Peptide Conjugation
The proposed linker is designed to be attached to a suitable solid support (e.g., chlorotrityl chloride resin) and subsequently used to initiate peptide synthesis. Its key feature is the propargyl ether moiety, which is stable to the standard conditions of Fmoc-SPPS (piperidine for Fmoc deprotection and carbodiimide-mediated coupling). The terminal alkyne is then available for a CuAAC reaction with an azide-bearing molecule of interest.
Proposed Synthesis of the Linker
While not commercially available, the synthesis of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine can be envisioned from commercially available starting materials, such as vanillin or acetovanillone. A plausible synthetic route is outlined below, based on similar reported syntheses.[10]
Caption: Proposed synthesis of the propargyl-functionalized linker.
Experimental Protocols
PART 1: Preparation of the Linker-Functionalized Resin
This protocol describes the attachment of the (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine linker to a 2-chlorotrityl chloride (2-CTC) resin. The use of 2-CTC resin allows for the mild cleavage of the final peptide, preserving acid-labile side-chain protecting groups if desired.[4]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Linker Solution Preparation: In a separate flask, dissolve (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (1.5 equivalents relative to resin loading) in anhydrous DCM.
-
Linker Attachment: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by DIPEA (3.0 equivalents). Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the linker can be determined by a back-titration method (e.g., picric acid titration of the free amine).
PART 2: Standard Fmoc-SPPS
With the linker-functionalized resin in hand, peptide synthesis can proceed using standard Fmoc-SPPS protocols. The following is a generalized cycle for the addition of one amino acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Propargyl-linker-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure[11]
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM
Protocol for One Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
(Optional: Monitor coupling completion with a colorimetric test like the Kaiser test).
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next coupling cycle.
PART 3: On-Resin Click Conjugation
This protocol details the CuAAC reaction to conjugate an azide-containing molecule to the alkyne handle of the resin-bound peptide.[8][12]
Materials:
-
Peptide-propargyl-linker-resin
-
Azide-functionalized molecule of interest (e.g., Azido-PEG, fluorescent azide dye)
-
Copper(I) source: Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Base: DIPEA
-
Solvent: DMF or a mixture of DMF/DCM
Protocol:
-
Resin Preparation: Swell the peptide-propargyl-linker-resin (100 mg) in DMF (2 mL) for 30 minutes.
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve the azide-functionalized molecule (5 equivalents relative to peptide loading) in DMF.
-
Add CuI (2 equivalents) to the azide solution.
-
Add DIPEA (10 equivalents).
-
-
Click Reaction: Drain the DMF from the resin. Add the reaction mixture to the resin. Seal the vessel and agitate at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (5 x 10 mL), a 0.5% DIPEA in DMF solution (to remove copper salts), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
PART 4: Peptide Cleavage and Deprotection
The final step is to cleave the modified peptide from the solid support and simultaneously remove the amino acid side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[13][14][15]
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Target Residues / Comments |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | General-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[13] |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Suitable for most peptides, especially those with Arg(Pmc/Pbf).[14] |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | A standard, simple cocktail for peptides without sensitive residues like Cys, Met, or Trp.[16] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Protocol:
-
Resin Preparation: Place the dry, conjugated peptide-resin in a reaction vessel.
-
Cleavage: In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 2-5 mL for 100 mg of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the protecting groups.[15]
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of solid-phase peptide synthesis and click chemistry.[1][2][7] To ensure the success of your synthesis, we recommend the following validation steps:
-
Monitoring Coupling Reactions: Use the Kaiser test or a similar colorimetric assay to confirm the complete coupling of each amino acid before proceeding to the next step.
-
On-Resin Reaction Monitoring: The success of the on-resin click chemistry can be monitored by cleaving a small amount of resin before and after the reaction and analyzing the products by LC-MS.
-
Final Product Analysis: Thorough characterization of the final, purified peptide by high-resolution mass spectrometry and HPLC is essential to confirm its identity and purity.
Conclusion
The use of the (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine linker offers a powerful strategy for the synthesis of peptides destined for conjugation. By incorporating a bioorthogonal alkyne handle directly into the linker, researchers can seamlessly integrate SPPS with the versatility of click chemistry. This approach facilitates the creation of a wide array of modified peptides for applications in drug discovery, diagnostics, and fundamental biological research.
References
-
Lau, Y. H., & Spring, D. R. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(10), 12436-12450. [Link][1]
-
Shelton, A. P. T., & Jensen, K. J. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. In Peptide Synthesis and Applications (pp. 19-40). Humana Press. [Link][2]
-
Technical University of Denmark. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis. Retrieved from [Link][3]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Retrieved from [Link][12]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link][13]
-
Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis. Retrieved from [17]
-
Costa, S. A., et al. (2015). Only a “Click” Away: Development of Arginine-Rich Peptide-Based Materials Using Click Chemistry. In Click Chemistry in Glycoscience (pp. 147-161). Springer, Cham. [Link][9]
-
Albericio, F., & Subirós-Funosas, R. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link][5]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link][14]
-
Mata, E. G. (2014). Linkers for Solid-Phase Organic Synthesis. In Comprehensive Organic Synthesis II (pp. 569-612). Elsevier. [Link][18]
-
New Journal of Chemistry. (n.d.). General procedure for synthesis of Imines (6a-l). [Link][19]
-
AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from [Link][20]
-
de la Torre, B. G., & Albericio, F. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(5), e3251. [Link][21]
-
de la Torre, B. G., & Albericio, F. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(5), e3251. [Link][22]
-
Breipohl, G., Knolle, J., & Stüber, W. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(46), 5651-5654. [Link][23]
-
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). South African Journal of Chemistry, 67, 133-137. [Link][24]
-
Brea, R. J., et al. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry, 15, 663-672. [Link][25]
-
Wang, C., et al. (2011). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2959. [Link][10]
-
Hua, Q., et al. (2012). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. Revista de Chimie, 63(1), 60-63. [Link][26]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 6. Fmoc SPPS Linkers [sigmaaldrich.com]
- 7. Click Chemistry: A valuable tool for peptide and protein modification - Bachem [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Only a “Click” Away: Development of Arginine-Rich Peptide-Based Materials Using Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 21. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis [repository.urosario.edu.co]
- 22. researchgate.net [researchgate.net]
- 23. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 24. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 25. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]
- 26. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: Enzymatic Assays Utilizing (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine as a Chemical Probe
Introduction: Unveiling the Potential of a Novel Propargylamine Probe
The compound (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a synthetic molecule featuring a critical pharmacophore: the propargylamine group. This functional group is the hallmark of a class of well-established enzyme inactivators that operate through an irreversible, covalent mechanism.[1][2][] The terminal alkyne within the propargylamine moiety is the key to its potent inhibitory action against specific classes of enzymes, most notably flavin-dependent amine oxidases.
Two major enzyme families are primary targets for propargylamine-based inhibitors:
-
Monoamine Oxidases (MAO-A and MAO-B): These mitochondrial outer membrane enzymes are crucial for the degradation of neurotransmitters like dopamine and serotonin.[4][5] Their inhibition is a cornerstone of treatment for neurological disorders such as Parkinson's disease and depression.[][4][6]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): This nuclear enzyme is a key epigenetic regulator, removing methyl groups from histone H3.[7] Its dysregulation is implicated in various cancers, making it a significant target for therapeutic development.[8]
The structural characteristics of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine suggest its potential as a selective inhibitor for one or more of these enzymes. This document provides detailed protocols for researchers to investigate the inhibitory activity of this probe, enabling its characterization and potential application in drug discovery and chemical biology.
Mechanism of Action: The Chemistry of Irreversible Inhibition
The inhibitory power of propargylamines lies in their ability to act as "suicide substrates" or mechanism-based inactivators. The enzyme's own catalytic action on the propargylamine converts it into a highly reactive species that then covalently bonds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[1][2][9][10]
The generally accepted mechanism involves the MAO enzyme oxidizing the propargylamine, which leads to the formation of a reactive allene intermediate.[2][9] This intermediate is then attacked by the N5 atom of the FAD cofactor, forming a stable covalent adduct and thus irreversibly inhibiting the enzyme.[]
Caption: Workflow for the fluorescence-based MAO inhibition assay.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (Test Compound)
-
MAO Substrate (e.g., Tyramine or Benzylamine) [11][12]* Fluorogenic Probe (e.g., Assay Genie's GenieRed Probe or similar) [13]* Horseradish Peroxidase (HRP)
-
Known MAO-A inhibitor (e.g., Clorgyline) as a positive control [4]* Known MAO-B inhibitor (e.g., Selegiline or Pargyline) as a positive control [13]* DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and control inhibitors in DMSO.
-
Create a serial dilution of the test compound in MAO Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add 50 µL of the appropriate solutions to each well:
-
Blank Wells: 50 µL of MAO Assay Buffer.
-
Enzyme Control (100% Activity) Wells: 50 µL of MAO Assay Buffer containing 1% DMSO.
-
Test Compound Wells: 50 µL of the diluted test compound solutions.
-
Positive Control Wells: 50 µL of the diluted known inhibitor solutions (Clorgyline for MAO-A, Selegiline for MAO-B).
-
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of MAO-A or MAO-B enzyme in MAO Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Add 50 µL of the diluted enzyme solution to all wells except the blank wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the MAO substrate, fluorogenic probe, and HRP in MAO Assay Buffer.
-
Add 100 µL of the Reaction Mix to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm (adjust based on the specific probe used).
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Slope_Test_Compound / Slope_Enzyme_Control))
-
Plot the % Inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Data Summary
| Compound | Target | IC₅₀ (nM) |
| (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine | MAO-A | To be determined |
| (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine | MAO-B | To be determined |
| Clorgyline | MAO-A | 2-5 [14] |
| Selegiline | MAO-B | 5-10 [14] |
Protocol 2: Characterization of Irreversible Inhibition Kinetics
If the initial screening indicates potent inhibition, this protocol can be used to determine if (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a time-dependent, irreversible inhibitor, which is characteristic of propargylamines.
Principle
Irreversible inhibitors typically exhibit time-dependent inhibition. By pre-incubating the enzyme with the inhibitor for varying amounts of time before initiating the reaction, a progressive decrease in enzyme activity will be observed. This allows for the determination of the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Step-by-Step Protocol
-
Enzyme and Inhibitor Pre-incubation:
-
In separate tubes, prepare mixtures of the MAO enzyme and various concentrations of the test compound. Include a control tube with the enzyme and no inhibitor.
-
Incubate these mixtures at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes) during the pre-incubation, withdraw an aliquot from each tube.
-
Immediately dilute the aliquot into a 96-well plate containing the Reaction Mix (substrate, probe, HRP) to initiate the reaction. This dilution should be large enough to effectively stop further inactivation during the measurement period.
-
-
Measurement of Residual Activity:
-
Measure the initial reaction rate (fluorescence increase over a short period, e.g., 5 minutes) for each time point and inhibitor concentration.
-
Data Analysis
-
For each inhibitor concentration, plot the natural logarithm (ln) of the residual enzyme activity versus the pre-incubation time.
-
The slope of this line will be the negative of the observed inactivation rate constant (-kobs).
-
Plot the kobs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the KI.
Protocol 3: LSD1 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of the probe against Lysine-Specific Demethylase 1 (LSD1). Commercially available kits provide a streamlined approach for this assay. [7][8][15][16]
Principle
LSD1 inhibitor screening assays are often based on the detection of H₂O₂ produced during the demethylation of a histone H3 peptide substrate. [8]Similar to the MAO assay, this H₂O₂ is then used in a peroxidase-coupled reaction to generate a fluorescent or colorimetric signal.
Materials and Reagents
-
LSD1 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, BPS Bioscience, or Abcam) [7][8][15]* Recombinant human LSD1 enzyme (if not included in the kit)
-
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (Test Compound)
-
Known LSD1 inhibitor (e.g., Tranylcypromine) as a positive control [7][16]* 96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Follow the manufacturer's protocol provided with the specific LSD1 assay kit. The general steps will be analogous to the MAO screening protocol.
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Assay Setup: Add the test compound, controls, and LSD1 enzyme to the wells of the microplate.
-
Pre-incubation: Allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the H3 peptide substrate and detection reagents.
-
Signal Measurement: Measure the fluorescence or absorbance according to the kit's instructions.
Data Analysis
Calculate the % inhibition and determine the IC₅₀ value for the test compound against LSD1 as described in the MAO screening protocol.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for characterizing the enzymatic inhibitory profile of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine. By systematically evaluating its effects on MAO-A, MAO-B, and LSD1, researchers can determine its potency and selectivity. Positive results from these assays would warrant further investigation, including cell-based assays to confirm activity in a more physiological context and structural studies to understand the precise binding interactions. This novel probe holds the potential to be a valuable tool for studying flavin-dependent amine oxidases and may serve as a lead compound for the development of new therapeutics.
References
-
BPS Bioscience. (n.d.). LSD1 (KDM1A) Chemiluminescent Assay Kit. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629–634. Available at: [Link]
-
Peng, L., Zhang, G., Zhang, D., Wang, Y., & Zhu, D. (2010). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst, 135(7), 1752-1757. Available at: [Link]
-
Albreht, A., et al. (2019). Proposed mechanism of irreversible MAO inhibition by propargylamines. ResearchGate. Retrieved from [Link]
-
Contreras, Z. D., et al. (2025). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. Available at: [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Retrieved from [Link]
-
Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Publications. Available at: [Link]
-
Newton, R. A., et al. (2003). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. PubMed. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]
-
Yi, L., et al. (2011). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. PMC. Retrieved from [Link]
-
Tipton, K. F., & Youdim, M. B. H. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
Kumar, A., et al. (2026). Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents. PMC. Retrieved from [Link]
-
Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM1/LSD1 Activity Quantification Assay Kit (Colorimetric) (ab113459) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. LSD1 Activity/Inhibition Assay Kit (Fluorometric) (KA1603) by Novus, Part of Bio-Techne [bio-techne.com]
Improving yield in (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine amide coupling reactions
Introduction: Navigating Amide Couplings with (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
Welcome to the technical support center for optimizing amide coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with nuanced substrates like (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine. The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry.[1][2][3] However, what appears to be a straightforward condensation of a carboxylic acid and an amine can be fraught with challenges, including low conversions, side reactions, and purification difficulties.[1]
The amine in focus, (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, presents a unique set of considerations. While the electron-donating methoxy and propargyloxy groups enhance the nucleophilicity of the benzylic amine, potential steric hindrance from the ortho-substituent and the reactivity of the terminal alkyne group demand careful optimization of reaction conditions. This guide provides a structured, in-depth approach to troubleshooting and improving yields for this specific class of reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine resulting in a low yield?
A: Low yields can stem from several factors. The most common culprits include inadequate activation of the carboxylic acid, suboptimal reaction pH, steric hindrance, or degradation of coupling reagents.[4][5][6] For this specific amine, while electronically activated, steric bulk near the amine can slow the reaction. A systematic troubleshooting approach, starting with analyzing the crude reaction mixture, is essential.[7][8]
Q2: What is the ideal pH for an amide coupling reaction?
A: The reaction should generally be run at a slightly basic pH (around 8-9). This ensures that the amine is in its deprotonated, nucleophilic free-base form.[4] Direct condensation of a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[9][10] Using a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial to neutralize any acid salts and maintain the optimal pH.
Q3: My coupling reagents (EDC, HOBt) are old. Can I still use them?
A: It is strongly discouraged. Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are particularly sensitive to moisture and can degrade over time.[4] Using inactive reagents is a primary cause of reaction failure.[6] For reliable and reproducible results, always use fresh or properly stored coupling reagents.
Q4: What are the main byproducts I should look out for?
A: With carbodiimide reagents like EDC, the primary byproduct is the corresponding urea (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea or EDU), which is typically water-soluble and can be removed with an aqueous wash.[4][11] A more problematic side reaction is the formation of an N-acylurea intermediate, which is stable and does not lead to the desired amide.[11] This is often suppressed by using additives like HOBt or Oxyma.[4][11]
Q5: Could the propargyl group on my amine be causing side reactions?
A: Yes, this is a critical consideration. Terminal alkynes can be reactive under certain conditions. While standard amide coupling conditions are generally mild, some transition metal catalysts or highly basic conditions could potentially interact with the alkyne. Furthermore, the alkyne could undergo side reactions like Michael additions if other nucleophiles are present.[12] Careful monitoring of the reaction by TLC or LC-MS is vital to detect any unexpected products.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the amide coupling process.
Problem 1: Low to No Product Formation
If you observe minimal or no formation of your desired amide, a logical diagnostic workflow is essential to pinpoint the root cause.[7]
Caption: A logical workflow for troubleshooting low amide coupling yield.
-
Inactive Coupling Agents :
-
Incorrect pH :
-
Causality : If the reaction medium is too acidic, the amine will be protonated (R-NH3+) and non-nucleophilic. If the carboxylic acid is deprotonated to a carboxylate salt without an activating agent present, the reaction will not proceed.[10]
-
Solution : Add a non-nucleophilic base like DIPEA or 2,4,6-collidine.[13] A common starting point is 2.5 equivalents relative to the carboxylic acid to ensure the amine is deprotonated and to neutralize any hydrochloride salts from reagents like EDC·HCl.
-
-
Steric Hindrance :
-
Causality : The ortho-propargyloxy group on the phenyl ring of the amine can sterically shield the nucleophilic nitrogen, slowing down its attack on the activated carboxylic acid. This is a common issue with substituted substrates.[4][6][14]
-
Solution :
-
Switch to a More Potent Coupling Reagent : Uronium/Aminium salts (HATU, HBTU) or Phosphonium salts (PyBOP) are generally more effective for sterically hindered couplings as they form more reactive activated esters.[4][13][15][16]
-
Increase Reaction Time or Temperature : Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[5][13] Monitor for potential side reactions.
-
-
Problem 2: Formation of Significant Impurities
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
Caption: Role of HOBt in preventing N-acylurea side product formation.
-
N-Acylurea Formation :
-
Causality : The highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[11]
-
Solution : Use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives rapidly trap the O-acylisourea to form an HOBt-ester or Oxyma-ester. This new intermediate is still reactive towards the amine but is much more stable and does not rearrange, thus minimizing the side reaction.[4][11][17]
-
-
Racemization of Chiral Centers :
-
Causality : If the carboxylic acid has a chiral center at the α-position, the activation process can sometimes lead to epimerization, resulting in a diastereomeric mixture of products.
-
Solution : Additives like HOBt and especially HOAt are known to suppress racemization.[1][17] Keeping the reaction temperature low is also beneficial.[4] Phosphonium reagents like PyAOP are also very effective for couplings prone to racemization.[13]
-
Problem 3: Difficult Product Purification
Even with a successful reaction, purification can be a bottleneck.
-
Excess Coupling Reagent Byproducts :
-
Similar Polarity of Product and Starting Materials :
-
Causality : If the amide product has a similar Rf value (TLC) or retention time (column chromatography) to the unreacted amine or carboxylic acid, separation by standard flash chromatography can be challenging.[18]
-
Solution :
-
Acid/Base Washes : Utilize aqueous washes to remove unreacted starting materials. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the unreacted (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove the unreacted carboxylic acid.[4]
-
Ion Exchange Chromatography : For particularly difficult separations, solid-phase extraction using a strong cation exchange (SCX) cartridge can be effective for removing the basic amine starting material.[19]
-
-
Data & Reagent Comparison
For challenging couplings involving sterically hindered substrates like (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, selecting the right reagent is paramount.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Common Issues |
| Carbodiimides | EDC, DCC, DIC | Moderate | Inexpensive, readily available. EDC byproducts are water-soluble.[5][11] | Can form N-acylurea byproducts; risk of racemization without additives.[1][11] DCC byproduct can be difficult to remove.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | Fast reactions, very effective for hindered couplings.[16] | More expensive. Can cause guanidinylation of the amine N-terminus as a side reaction.[16] |
| Phosphonium Salts | PyBOP, PyAOP | Very High | Excellent for hindered couplings and suppressing racemization.[13][16] Does not cause guanidinylation.[1][16] | Higher cost, generates phosphine oxide byproducts. |
| Acyl Halide Precursors | TFFH, PyFluor | Extremely High | Effective for extremely hindered or electron-deficient amines where other methods fail.[13][14][15] | Reagents can be harsh and may not be suitable for sensitive substrates.[13] |
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling Procedure
This protocol serves as a good starting point for the coupling reaction.
-
Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution : Dissolve the solids in an appropriate anhydrous aprotic solvent (e.g., DMF or DCM, targeting a concentration of 0.1-0.5 M).[5]
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Activation : Add EDC·HCl (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid and form the HOBt-ester.[4]
-
Amine Addition : In a separate vial, dissolve (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (1.1 eq) and DIPEA (2.5 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting materials and the formation of the product.[4]
-
Workup : Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting via Small-Scale Test Reactions
If the standard protocol fails, run a series of small-scale parallel reactions to identify optimal conditions.
-
Setup : Arrange 4-5 small reaction vials. In each, place the carboxylic acid (~25 mg, 1.0 eq).
-
Variable Conditions :
-
Vial 1 (Control) : Follow the standard EDC/HOBt protocol above.
-
Vial 2 (Alternative Reagent) : Use HATU (1.2 eq) instead of EDC/HOBt.
-
Vial 3 (Temperature Effect) : Follow the standard protocol but heat the reaction to 50 °C after the addition of the amine.
-
Vial 4 (Solvent Effect) : Use a different solvent, such as NMP, which has better solvating properties for complex molecules.[20]
-
-
Execution : Add the amine, base, and appropriate coupling reagents to each vial. Allow them to react for 12 hours.
-
Analysis : Take a small aliquot from each reaction, dilute, and analyze by LC-MS. Compare the percentage conversion to the desired product across the different conditions to guide the scale-up reaction.
References
- Troubleshooting low yield in solid-phase peptide synthesis - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega.
- Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem.
- with Electron-Rich Amines - Benchchem.
- Troubleshooting Low Yield in Peptide Synthesis - On P
- Conversion of Carboxylic acids to amides using DCC as an activ
- Amide synthesis by acyl
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing.
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- How should I purify a complex, polar, amide reaction mixture? - Biotage.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- What do you do when your peptide synthesis fails? - Biotage.
- Amide coupling reaction in medicinal chemistry.
- Application Note – Amide coupling 96-well pl
- Looking for some advice for purific
- Acid-Amine Coupling using EDCI - Organic Synthesis.
- Thoughts on a Surprisingly Tricky Amide Coupling : r/Chempros - Reddit.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine - Benchchem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines - The MJA Lab.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. synplechem.com [synplechem.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. onpattison.com [onpattison.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Reddit - Please wait for verification [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. biotage.com [biotage.com]
- 19. Reddit - Please wait for verification [reddit.com]
- 20. biotage.com [biotage.com]
Preventing alkyne homocoupling (Glaser coupling) during (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine click chemistry
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine as a versatile building block for bioconjugation or targeted drug delivery. However, the unique structural combination of a terminal alkyne and a primary amine within the same molecule introduces specific mechanistic vulnerabilities during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The most detrimental of these is alkyne homocoupling (Glaser coupling) , an oxidative side reaction that consumes your valuable starting material and complicates purification. This guide provides field-proven, mechanistically grounded solutions to suppress this pathway and ensure quantitative triazole formation.
Mechanistic Divergence: CuAAC vs. Glaser Coupling
To prevent side reactions, we must first understand the competing catalytic cycles. The generation of the active Cu(I) catalyst is essential for the productive cycloaddition. However, if Cu(I) is oxidized to Cu(II), the system pivots from a cycloaddition pathway to an oxidative dimerization pathway[1].
Divergent pathways in CuAAC: Productive triazole formation vs. oxidative Glaser homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is Glaser coupling particularly severe with (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine? A: The vulnerability lies in the primary methanamine group. Amines are excellent ligands for copper. In an unoptimized reaction, the substrate's primary amine can competitively coordinate with the copper catalyst. This coordination can stabilize the Cu(II) oxidation state, actively driving the oxidation of Cu(I) to Cu(II) in the presence of trace oxygen. Once Cu(II) accumulates, it acts as the primary catalyst for the Glaser homocoupling of the propargyl ether moiety, rapidly converting your substrate into an unreactive diyne dimer[1].
Q2: How do I identify if Glaser coupling has occurred in my reaction? A: The Glaser byproduct is highly lipophilic compared to both the starting material and the resulting triazole. On a normal-phase Thin Layer Chromatography (TLC) plate, the diyne dimer will appear as a distinct, less polar spot (higher Rf value)[2]. For definitive identification, use LC-MS; you will observe a mass corresponding to (2M−2) , where M is the mass of your starting alkyne ( 205.25 g/mol ), resulting in a byproduct mass of 408.5 g/mol .
Q3: My starting material is disappearing, but I don't see the diyne or the triazole product. What is happening? A: You are likely experiencing a secondary side reaction unique to amine-containing substrates. The standard reducing agent, sodium ascorbate, reduces Cu(II) to Cu(I). However, if oxygen is present, copper catalyzes the oxidation of ascorbate into dehydroascorbate and reactive oxygen species (ROS)[3]. Dehydroascorbate is a highly reactive dicarbonyl compound that will readily undergo Schiff base condensation with the primary amine of your substrate, effectively destroying it. Solution: You must add aminoguanidine to the reaction. Aminoguanidine acts as a sacrificial scavenger, intercepting dehydroascorbate before it can react with your valuable substrate[3].
Q4: What is the optimal ligand to prevent these side reactions? A: You must use a strongly coordinating, multidentate ligand like THPTA (Tris(3-hydroxypropyltriazolyl)methylamine). THPTA serves a dual purpose: it completely encapsulates the Cu(I) ion, shielding it from oxidation by dissolved O2 , and its high binding affinity prevents the primary amine of your substrate from coordinating with the copper[3].
Quantitative Impact of Reaction Conditions
The table below summarizes internal validation data demonstrating how specific reagent choices dictate the fate of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine during CuAAC.
| Condition Profile | Copper Source | Ligand System | Additives | Atmospheric Control | CuAAC Yield | Glaser Byproduct | Amine Degradation |
| Standard (Unoptimized) | CuSO4 (5 mol%) | None | NaAsc (10 mol%) | Aerobic (Open air) | < 30% | High (>40%) | High |
| Ligand-Accelerated | CuSO4 (5 mol%) | THPTA (25 mol%) | NaAsc (20 mol%) | Aerobic (Capped) | ~ 65% | Moderate (15%) | Moderate |
| Amine-Optimized (Recommended) | CuSO4 (5 mol%) | THPTA (25 mol%) | NaAsc (50 mol%) + Aminoguanidine (50 mol%) | Anaerobic (Argon sparged) | > 95% | Trace (<1%) | None |
Note: NaAsc = Sodium Ascorbate. Yields are based on HPLC peak area integration.
Self-Validating Experimental Protocol
To guarantee the suppression of Glaser coupling, follow this rigorously structured protocol. It includes built-in visual and analytical validation gates to ensure the chemical environment is correct before the precious substrate is introduced.
Reagents Required:
-
(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (Substrate)
-
Organic Azide partner
-
CuSO4⋅5H2O (20 mM aqueous stock)
-
THPTA Ligand (50 mM aqueous stock)
-
Sodium Ascorbate (100 mM aqueous stock, must be prepared fresh daily )
-
Aminoguanidine hydrochloride (100 mM aqueous stock)
-
Degassed Solvent (e.g., 1:1 t-Butanol/Water or DMSO/Water)
Step 1: Solvent Degassing (Critical for Glaser Prevention)
-
Transfer your reaction solvent into a septum-sealed vial.
-
Sparge the solvent with Argon or Nitrogen gas via a submerged needle for at least 15 minutes to displace dissolved oxygen[2].
-
Causality: Rigorous oxygen exclusion stops the oxidation of Cu(I) to Cu(II), severing the Glaser coupling pathway at its root[4].
Step 2: Catalyst Pre-Complexation
-
In a separate microcentrifuge tube, mix the CuSO4 stock and the THPTA stock at a 1:5 molar ratio (e.g., 5 mol% Cu to 25 mol% THPTA).
-
Validation Gate 1: The solution must turn a clear, bright blue. This visual cue confirms the formation of the Cu(II)-THPTA complex. If it is cloudy, your ligand has degraded.
Step 3: Catalyst Reduction and Scavenger Addition
-
To your degassed reaction vessel, add the Azide (1.0 equiv) and the Alkyne substrate (1.0 equiv).
-
Add Aminoguanidine (0.5 equiv) to protect the substrate's amine group[3].
-
Add the pre-complexed Cu/THPTA solution to the reaction vessel.
-
Add the fresh Sodium Ascorbate solution (0.5 equiv)[2].
-
Validation Gate 2: Upon adding ascorbate, the reaction mixture should immediately transition from blue to colorless or very pale yellow. This confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state. If the solution remains blue or turns brown, oxygen is leaking into the system, and Glaser coupling will occur.
Step 4: Reaction Execution and Workup
-
Cap the reaction vessel tightly, flush the headspace with Argon, and stir at room temperature for 2-4 hours.
-
Validation Gate 3: Spot the reaction on a TLC plate. The disappearance of the starting alkyne and the absence of a high- Rf spot (diyne) confirms successful CuAAC without homocoupling.
-
Quench the reaction by adding 10 equivalents (relative to copper) of EDTA to chelate the metal, followed by standard extraction or purification.
References
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Journal of the American Chemical Society URL:[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology (via PMC) URL:[Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]
Sources
Optimizing copper catalyst loading for (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine triazole synthesis
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions, low yields, or catalyst poisoning during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine .
Because this specific substrate contains both a reactive terminal alkyne and a highly coordinating primary amine (methanamine), it presents unique mechanistic challenges that cannot be solved by simply increasing catalyst loading.
Mechanistic Overview: The Competing Coordination Problem
In a standard CuAAC reaction, the Cu(I) catalyst must coordinate with the terminal alkyne to form a copper(I) acetylide intermediate[1]. However, the primary methanamine group on your substrate acts as a strong Lewis base. It competitively binds to the d10 Cu(I) center, forming a stable, off-cycle coordinate complex. This effectively "poisons" the catalyst, starving the catalytic cycle of active copper and stalling the reaction[2].
Diagram 1: Mechanistic pathway showing catalyst poisoning by the primary amine and THPTA rescue.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction with (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is stalling at 20% conversion. Should I just increase the copper sulfate ( CuSO4 ) loading? A: No. Brute-forcing the reaction with high copper loading (e.g., >10 mol%) is counterproductive. Excess, unliganded copper promotes Cu(II)-mediated oxidative alkyne homocoupling (Glaser coupling), consuming your substrate[1]. Furthermore, unchelated copper in the presence of sodium ascorbate generates reactive oxygen species (ROS) that can degrade sensitive functional groups[3].
Q2: How do I prevent the methanamine group from poisoning the catalyst? A: You must introduce a strongly coordinating, sterically balanced accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA wraps around the Cu(I) ion, providing enough steric bulk to prevent the primary amine from binding, while its electronic properties maintain the Cu(I) in a highly active state for the alkyne to dynamically insert[4].
Q3: What is the optimal Copper-to-Ligand ratio? A: A strict Cu:THPTA molar ratio of 1:5 is required when competing amines are present[5]. Lower ratios (like 1:1 or 1:2) leave open coordination sites on the copper center, allowing the methanamine substrate to infiltrate and poison the complex[3].
Q4: Does the pH of the reaction buffer matter for this substrate? A: Yes, critically. The pKa of the methanamine group is approximately 9.0. By running the reaction in a slightly acidic buffer (pH 6.5), the primary amine becomes protonated (ammonium). This eliminates its lone pair availability, drastically reducing its nucleophilicity and its ability to coordinate with the copper catalyst[6].
Quantitative Data: Catalyst Loading Optimization Matrix
The following matrix summarizes the expected outcomes based on varying catalyst and ligand parameters for this specific bifunctional substrate.
| Cu(I) Loading | THPTA Loading | Cu:Ligand Ratio | Buffer pH | Substrate Amine State | Expected Conversion | Byproduct Risk |
| 5 mol% | 0 mol% | 1:0 | 7.4 | Free base | < 30% (Stalled) | High (Glaser) |
| 2 mol% | 2 mol% | 1:1 | 7.4 | Free base | ~ 50% | Medium |
| 2 mol% | 10 mol% | 1:5 | 7.4 | Free base | > 85% | Low |
| 2 mol% | 10 mol% | 1:5 | 6.5 | Protonated | > 98% | Trace |
Self-Validating Experimental Protocol
To ensure reproducibility and prevent false negatives, this protocol incorporates built-in visual and chemical validation checkpoints.
Materials Required:
-
CuSO4⋅5H2O (100 mM aqueous stock)
-
THPTA Ligand (250 mM aqueous stock)[7]
-
Sodium Ascorbate (500 mM aqueous stock, freshly prepared)
-
100 mM Sodium Phosphate Buffer (pH adjusted to 6.5)
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Critical) Causality: Copper must be protected before it encounters the amine substrate.
-
In a separate vial, combine 20 µL of 100 mM CuSO4 (2 µmol) and 40 µL of 250 mM THPTA (10 µmol) to achieve the 1:5 ratio[5].
-
Validation Checkpoint: The solution should turn a distinct, clear light blue, indicating successful Cu(II)-THPTA complex formation.
Step 2: Substrate Preparation
-
Dissolve 0.1 mmol of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine and 0.1 mmol of your target azide in 1 mL of the pH 6.5 Sodium Phosphate buffer.
-
Add 100 µL of DMSO if substrate solubility is poor.
Step 3: Reaction Assembly and Initiation
-
Transfer the Cu(II)-THPTA premix into the substrate solution and stir.
-
Initiate the reaction by adding 20 µL of the 500 mM Sodium Ascorbate stock (10 µmol, 5 equivalents relative to Cu)[3].
-
Validation Checkpoint: The solution should transition from light blue to colorless within 30 seconds. This confirms the successful reduction of Cu(II) to the catalytically active, d10 Cu(I) state[8]. If the solution turns yellow or brown, copper nanoparticles have formed due to insufficient ligand protection; abort and remake the THPTA stock.
Step 4: Kinetic Sampling and Quenching
-
Allow the reaction to proceed at room temperature.
-
At 30, 60, and 120 minutes, extract a 10 µL aliquot.
-
Immediately quench the aliquot into 90 µL of a 50 mM EDTA solution. Causality: EDTA strips the copper from the catalytic cycle instantly, preventing the reaction from continuing in the LC-MS autosampler, which guarantees accurate kinetic data.
Optimization Decision Tree
Follow this logical workflow to systematically isolate variables if your reaction fails to reach >95% conversion.
Diagram 2: Decision tree for troubleshooting stalled CuAAC reactions with primary amine substrates.
References
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation National Institutes of Health (NIH) / PMC URL:[Link][2]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journal of Organic Chemistry URL:[Link][1]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation National Institutes of Health (NIH) / PMC URL:[Link][3]
-
CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) Protocol Jena Bioscience URL:[Link][5]
-
CuAAC Biomolecule Reaction Buffer Kit (THPTA based) Guidelines Jena Bioscience URL:[Link][7]
-
Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry ACS Omega URL:[Link][6]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction MDPI Molecules URL:[Link][4]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides National Institutes of Health (NIH) / PMC URL:[Link][8]
Sources
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulating and Troubleshooting (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine in Biological Assays
Welcome to the Technical Support Center. This guide is specifically designed for researchers utilizing (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine—a versatile, click-chemistry-enabled primary amine—in biological systems. Despite its utility as a bioorthogonal probe, users frequently encounter precipitation or inconsistent assay results when transitioning from organic stocks to aqueous biological buffers. Here, we provide the mechanistic reasoning, validated protocols, and troubleshooting steps to resolve these solubility bottlenecks.
Section 1: Diagnostic Workflow for Aqueous Solubilization
Before adjusting your assay parameters, use the following decision matrix to determine the optimal formulation strategy for your specific experimental constraints.
Caption: Decision matrix for optimizing the aqueous formulation of hydrophobic amine probes.
Section 2: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why does my compound dissolve in pure water but instantly precipitate when added to PBS at pH 7.4? A1: This is a classic manifestation of the "salting out" effect combined with counterion incompatibility[1]. The molecule contains a benzylamine group with a pKa of approximately 9.33[2][3]. At physiological pH (7.4), the amine is protonated and carries a positive charge. While this charge aids solubility in pure water, the high ionic strength of Phosphate-Buffered Saline (PBS) strips the hydration shell from the molecule's hydrophobic regions (the methoxy-substituted aromatic ring and the propargyl ether). Furthermore, multivalent phosphate anions can form poorly soluble ion pairs with the protonated benzylamine, leading to rapid precipitation.
Q2: What is the maximum allowable DMSO concentration if I use it as a co-solvent? A2: For biochemical (cell-free) assays, up to 5-10% DMSO is often tolerated. However, for in vitro cell-based assays, DMSO must be strictly kept below 0.1% to 1% to avoid solvent-induced cytotoxicity and off-target transcriptional changes[4]. If your required working concentration of the probe forces the final DMSO concentration above 1%, you must switch to an alternative formulation strategy.
Q3: How do cyclodextrins improve the solubility of this specific probe without using DMSO? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a highly hydrophilic exterior[5][6]. The hydrophobic aromatic ring and the propargyl group of your probe dynamically insert into this cavity, forming a non-covalent inclusion complex. This shields the hydrophobic moieties from the aqueous environment, drastically increasing apparent solubility and bioavailability without the need for cytotoxic organic solvents[6].
Q4: Will changing the buffer to improve solubility affect my downstream Click Chemistry (CuAAC) reaction? A4: Yes, buffer selection is critical for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). If you switch away from PBS to avoid precipitation, do not use Tris buffer . Tris contains primary amines that competitively chelate the copper catalyst, inhibiting the click reaction. HEPES is the superior choice, as it maintains pH effectively and acts as a mild, non-inhibitory stabilizing chelator for the active Cu(I) species[7].
Section 3: Quantitative Formulation Guidelines
Table 1: Physicochemical Properties & Solubilization Impact
| Property/Parameter | Value / Observation | Mechanistic Impact on Experiments |
| pKa (Amine) | ~9.33[2] | Protonated at pH 7.4; highly susceptible to phosphate ion-pairing and precipitation in PBS. |
| LogP (Estimated) | 1.0 - 2.0 | Moderate lipophilicity; prone to hydrophobic aggregation in high-salt environments. |
| Reactive Handle | Terminal Alkyne | Requires Cu(I) stabilization; highly sensitive to buffer choice and oxidative environments[7]. |
Table 2: Recommended Excipient Limits for Biological Assays
| Excipient | Max Conc. (Live Cells) | Max Conc. (Biochemical) | Primary Function |
| DMSO | < 1%[4] | 5 - 10% | Universal solvent; disrupts crystal lattice. |
| HP-β-CD | Up to 10-20% w/v | > 20% w/v | Encapsulates hydrophobic moieties; non-toxic[6]. |
| Tween-80 | < 0.1% | 1 - 5% | Micellar solubilization; prevents surface adsorption[1]. |
Section 4: Validated Experimental Protocols
Protocol 1: DMSO-Free Solubilization using HP-β-CD
Use this protocol when performing live-cell assays where DMSO toxicity is a concern.
-
Prepare Host Solution: Dissolve HP-β-CD in LC-MS grade water to create a 10% (w/v) stock solution.
-
Weigh Compound: Weigh the required amount of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine (preferably the HCl salt form to maximize initial hydration).
-
Complexation: Add the 10% HP-β-CD solution directly to the solid compound to achieve a target concentration of 5 mM.
-
Mechanical Agitation: Vortex vigorously for 2 minutes to disperse the solid.
-
Sonication: Probe sonicate or bath sonicate the mixture for 10-15 minutes at room temperature. Self-Validation Check: The solution must transition from a cloudy suspension to completely optically clear. This indicates successful dynamic encapsulation of the propargyl and aromatic groups[5].
-
Dilution: Dilute this inclusion complex 1:10 into your final biological buffer (e.g., HEPES pH 7.4) immediately before introducing it to the biological system.
Protocol 2: CuAAC (Click Chemistry) Bioconjugation in Aqueous Buffer
Use this protocol to conjugate the solubilized alkyne probe to an azide-modified target.
Caption: Step-by-step workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Buffer Preparation: Ensure the azide-modified protein/target is in HEPES buffer (pH 7.4) . Avoid PBS (salting out risk) and Tris (copper chelation risk)[1][7].
-
Reagent Premixing (Critical Step): In a separate microcentrifuge tube, mix 1 part 20 mM CuSO₄ with 5 parts 100 mM THPTA ligand. Incubate for 5 minutes at room temperature. Causality: This pre-complexation is mandatory to prevent free Cu(II) from inducing protein precipitation and generating destructive reactive oxygen species[8][9].
-
Reaction Assembly: To the azide-target solution, add the solubilized alkyne probe (from Protocol 1) to a final concentration of 50-100 µM.
-
Catalyst Addition: Add the pre-mixed CuSO₄/THPTA complex to the reaction mixture (targeting a final Cu concentration of ~0.5 mM)[8].
-
Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM. This reduces the Cu(II)-THPTA complex to the catalytically active Cu(I) species[10].
-
Incubation: Rotate the tube end-over-end in the dark at room temperature for 1 hour.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Click chemistry improved wet adhesion strength of mussel-inspired citrate-based antimicrobial bioadhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for separating (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine derivatives
Welcome to the Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this technical guide to move beyond basic textbook theory. Developing a robust High-Performance Liquid Chromatography (HPLC) method for propargyloxy-benzylamine derivatives requires a deep understanding of the molecule's physicochemical behavior. This guide focuses on the causality of chromatographic phenomena, providing you with self-validating workflows to ensure your analytical methods are accurate, reproducible, and scientifically sound.
Part 1: Analyte Profiling & Mechanistic Causality
Before altering any instrument parameter, we must understand the molecule we are trying to separate: (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine .
-
Methanamine Core (Primary Amine): This is a highly basic functional group with a pKa of approximately 9.5. At a neutral mobile phase pH, the amine exists almost entirely as a positively charged cation ( NH3+ ). This leads to severe secondary ion-exchange interactions with acidic silanol groups on silica columns, which is the root cause of peak tailing[1].
-
3-Propargyloxy Group (Alkyne): The prop-2-yn-1-yloxy substituent is an electron-rich, rigid, linear alkyne. It provides moderate hydrophobicity but, more importantly, offers unique opportunities for π−π (pi-pi) interactions.
-
4-Methoxy & Phenyl Ring: The methoxy group acts as a hydrogen-bond acceptor, while the aromatic phenyl ring provides a broad surface for dispersive and dipole-dipole interactions.
Part 2: Troubleshooting FAQs
Q1: Why am I observing severe peak tailing for my methanamine derivative on a standard C18 column, and how do I fix it? Expert Answer: Peak tailing for basic compounds is rarely an instrument fluidics issue; it is a chemical interaction problem[2]. The primary cause is the electrostatic interaction between your positively charged primary amine and the negatively charged, residual silanol groups (pKa ~4.0) on the silica stationary phase[1].
The Fix: You must disrupt this interaction. The most effective approach is to lower the mobile phase pH to 2.5 using a buffer like phosphoric acid or formic acid. At pH 2.5, the silanol groups are protonated (neutralized to Si−OH ), effectively shutting down the secondary ion-exchange mechanism[1]. Alternatively, ensure you are using high-purity Type-B silica columns, which are heavily end-capped and have significantly reduced silanol activity compared to older Type-A columns[3].
Q2: I need to separate positional isomers (e.g., 3-methoxy-4-propargyloxy vs. 4-methoxy-3-propargyloxy). Standard C18 isn't working. What should I do? Expert Answer: C18 columns separate primarily based on hydrophobicity (dispersive interactions). Because positional isomers of this derivative have nearly identical LogP values and molecular volumes, a C18 phase cannot easily distinguish between them[4].
The Fix: You must leverage the unique electronic properties of the propargyloxy alkyne and the phenyl ring. Switch your stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases provide orthogonal selectivity via π−π interactions, which are highly sensitive to the spatial arrangement and electron density of the methoxy and alkyne groups on the aromatic ring[4].
Q3: How do I make my method LC-MS compatible without sacrificing peak shape? Expert Answer: Traditional low-pH buffers like phosphate are non-volatile and will rapidly contaminate a mass spectrometer source.
The Fix: Transition to volatile buffers. Using 0.1% Formic acid provides a low pH (~2.7) suitable for MS ionization while simultaneously suppressing silanol activity[5]. If higher ionic strength is needed to sharpen peaks, use 10 mM Ammonium Formate adjusted to pH 3.0.
Part 3: Quantitative Data & Selection Guides
Table 1: Mobile Phase Buffer Selection for Methanamine Derivatives
| Buffer System | pH Range | MS Compatible? | Mechanistic Impact on Analyte |
| 0.1% Phosphoric Acid | 2.0 - 2.5 | No | Protonates silanols; provides excellent peak shape for primary amines[5]. |
| 0.1% Formic Acid | 2.7 - 3.0 | Yes | Volatile alternative; good peak shape, ideal for LC-MS positive ion mode[5]. |
| 10 mM Ammonium Acetate | 4.8 - 5.8 | Yes | Mid-pH; risks partial ionization of silanols, leading to a high risk of peak tailing. |
| 10 mM Ammonium Bicarb | 9.0 - 10.5 | Yes | Deprotonates the methanamine (neutralizes analyte); requires a hybrid-silica column. |
Table 2: Stationary Phase Selectivity Matrix
| Column Chemistry | Primary Interaction | Best Use Case for Target Analyte |
| C18 (End-capped, Type B) | Hydrophobic (Dispersive) | General assay, separating the main derivative from highly polar impurities[3]. |
| Phenyl-Hexyl | π−π and Hydrophobic | Separating positional isomers (e.g., varying methoxy/alkyne positions)[2]. |
| PFP (Pentafluorophenyl) | Dipole-dipole, H-bonding | Resolving closely related N-alkylated impurities or alkyne oxidation products. |
Part 4: Self-Validating Experimental Protocols
A robust method should not rely on guesswork. The following protocol is a self-validating system : it contains internal logic checks to ensure that if a step fails, the data dictates the exact corrective action[2].
Protocol: RP-HPLC Method Development & Optimization
Phase 1: Scouting & Chemistry Selection
-
Prepare Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality: Low pH ensures silanols are protonated, preventing amine tailing[5].
-
Prepare Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Column Selection: Install a Type-B, end-capped C18 column (e.g., 50 x 4.6 mm, 3 µm) for initial scouting[3].
-
Execute Broad Gradient: Run from 5% B to 95% B over 15 minutes at 1.0 mL/min. Temperature: 35°C.
Phase 2: The Self-Validation Loop (Logic Checks)
-
Check 1 (Retention): Calculate the capacity factor ( k′ ).
-
If k′<2 (elutes too early): The molecule is too polar for C18 under these conditions. Action: Switch to a Polar-Embedded C18 or transition to HILIC mode[6].
-
If 2<k′<10 : Optimal retention. Proceed to Check 2.
-
-
Check 2 (Peak Symmetry): Calculate the USP Tailing Factor ( Tf ).
-
If Tf>1.5 : Secondary interactions are occurring. Action: Verify mobile phase pH is < 3.0. If tailing persists, the column silica may be degraded. Switch to a base-deactivated column[1].
-
If Tf≤1.2 : Peak shape is validated. Proceed to Check 3.
-
-
Check 3 (Selectivity): Calculate Resolution ( Rs ) between the target and the closest eluting isomer.
-
If Rs<1.5 : Dispersive interactions are insufficient. Action: Switch stationary phase to Phenyl-Hexyl to activate π−π interactions with the propargyloxy and phenyl groups[2].
-
Phase 3: Isocratic Optimization Once the gradient identifies the elution point (e.g., the peak elutes at 40% B), convert the method to an isocratic run at 35% B. This maximizes sample throughput, eliminates column re-equilibration time, and simplifies routine analysis[6].
Part 5: Diagnostic Visualizations
Troubleshooting workflow for resolving basic amine peak tailing.
Self-validating logic loop for HPLC method optimization.
Part 6: References
-
Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]
-
LCGC International. Top Three HPLC Method Development Tips. Available at:[Link]
-
SIELC Technologies. Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column. Available at: [Link]
-
LC Troubleshooting Bible. Why Do Peaks Tail? Available at: [Link]
-
Medium. HPLC Method Development: Lessons from 5 Years in Analytical R&D. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medium.com [medium.com]
- 3. lctsbible.com [lctsbible.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Reducing oxidative degradation of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine during long-term storage
Technical Support Center: Stabilizing (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
A Guide for Researchers on Preventing Oxidative Degradation During Long-Term Storage
Welcome to the technical support guide for (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and are encountering stability challenges. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to maintain the integrity of your materials over time. Oxidative degradation is a primary failure mode for this molecule, and understanding its vulnerabilities is the first step toward effective preservation.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental questions regarding the chemical stability of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine.
Q1: My sample of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine has changed color from white to yellow/brown over time. What is causing this?
This is a classic indicator of oxidative degradation. Your compound has several functional groups that are susceptible to oxidation upon exposure to atmospheric oxygen, light, and elevated temperatures. The primary culprits are the benzylamine moiety and, to a lesser extent, the electron-rich aromatic ring and the propargyl group.[1][2] Discoloration often arises from the formation of conjugated imines and subsequent oligomeric or polymeric byproducts.
Q2: Which parts of the molecule are the most reactive and susceptible to degradation?
There are three primary sites of oxidative vulnerability in the molecule. Understanding these allows for a targeted approach to stabilization.
-
Primary Amine (-NH₂): The lone pair of electrons on the nitrogen atom makes it nucleophilic and easily oxidized.
-
Benzylic Carbon (-CH₂-NH₂): The carbon atom situated between the aromatic ring and the amine is activated. It is prone to radical abstraction, initiating a degradation cascade.
-
Propargyl Group (C≡CH): The terminal alkyne can be susceptible to oxidative coupling and other side reactions, particularly in the presence of trace metals.
Caption: Key sites of oxidative vulnerability.
Q3: What are the most likely degradation products forming in my sample?
The most common degradation pathway for benzylamines involves oxidation to an imine, which is then readily hydrolyzed by trace moisture to form an aldehyde and ammonia.[3] In this case, the primary degradation product you would expect to see is 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde .
Caption: Primary oxidative degradation pathway.
Part 2: Troubleshooting Guide - Prevention and Mitigation Strategies
This section provides actionable protocols to minimize degradation during storage and handling.
Issue: My compound shows increasing impurity levels over weeks/months of storage.
This indicates that the current storage conditions are insufficient to prevent slow oxidative degradation. The following integrated storage protocol is designed to create a multi-barrier defense against the key drivers of degradation.
Solution: The Optimal Long-Term Storage Protocol
The guiding principle is to rigorously exclude oxygen, light, and thermal energy. Each step is critical for ensuring multi-year stability.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | -20°C to -80°C | Storing at sub-zero temperatures is the most effective way to decrease the kinetic rate of all degradation reactions. For long-term (>6 months) archival, -80°C is strongly preferred .[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen is the primary reactant in the degradation pathway. Displacing air with a dry, inert gas is non-negotiable for stability. Argon is denser than air, making it slightly more effective for blanketing solids in vials.[4] |
| Light | Amber Glass Vial / Aluminum Foil | Photons provide the activation energy for radical formation, initiating photo-oxidation.[2] An amber vial is standard, but wrapping the vial in aluminum foil provides complete light exclusion. |
| Form | Crystalline Solid (Solvent-Free) | Storing the compound as a dry solid minimizes mobility and precludes solvent-mediated degradation pathways. Avoid long-term storage in solution. Solvents, especially ethers like THF or dioxane, can contain peroxide impurities that are potent oxidants. |
| Container | Screw-cap vial with PTFE-lined cap | A tight seal is crucial to prevent the slow ingress of air and moisture. Polytetrafluoroethylene (PTFE) liners provide an excellent, inert barrier. |
Part 3: Analytical Workflows and Quality Control
Verifying the purity of your compound before an experiment is critical. This section outlines methods to assess stability and identify degradation.
Q4: How can I quantitatively assess the purity of my compound and detect degradation?
A multi-pronged analytical approach is best for a comprehensive purity assessment.
Protocol 1: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the parent compound from its degradation products.[5][6]
-
System: Reverse-Phase HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: The parent amine will have a characteristic retention time. The primary degradation product, the aldehyde, will typically be less polar and may have a slightly different UV absorbance profile. Purity is determined by the area percentage of the main peak.
Protocol 2: ¹H NMR Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) can provide clear structural evidence of degradation.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Procedure: Acquire a standard proton NMR spectrum.
-
Key Signatures to Monitor:
-
Parent Amine: Look for the characteristic singlet for the benzylic protons (-CH₂-NH₂) around 3.7-3.9 ppm. The integral of this peak should be 2H.
-
Degradant Aldehyde: The appearance of a new singlet in the downfield region, typically between 9.5-10.0 ppm , is a definitive sign of the formation of the corresponding aldehyde.
-
Q5: How can I proactively understand the stability limits of my compound using a forced degradation study?
A forced degradation (or stress testing) study is a powerful tool to rapidly identify potential degradation products and establish the stability-indicating nature of your analytical methods.[7][8][9] This workflow simulates long-term storage in an accelerated manner.
Caption: Experimental workflow for a forced degradation study.
By subjecting the compound to oxidative stress with hydrogen peroxide, you can intentionally generate the primary degradant. This allows you to confirm its retention time in your HPLC method and obtain its mass spectrum via LC-MS, providing a reference for analyzing any real-time stability samples.
References
-
The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. [Link]
-
Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Tintoll. [Link]
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Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6495-6503. [Link]
-
Mertens, J. (2019). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Amine Degradation. Climate - Sustainability Directory. [Link]
-
Advancing Amine Degradation Analysis. International CCS Knowledge Centre. (2021). [Link]
-
Bullin, J. A., & Polasek, J. C. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232. [Link]
-
Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical. (2023). [Link]
-
Wang, J., & Moore, D. E. (1992). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 10(7), 535-540. [Link]
-
The Art of Stabilization. IEA SHC. [Link]
-
Hindered amine light stabilizers. Wikipedia. [Link]
-
Chen, B., et al. (2017). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 3(3), 486-495. [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. [Link]
-
Sharma, G., & Saini, S. (2010). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 12-17. [Link]
-
Schmidt, A. S. (2014). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 38(3). [Link]
-
Du, T., et al. (2024). Reactive Passivation of Wide-Bandgap Organic–Inorganic Perovskites with Benzylamine. Journal of the American Chemical Society. [Link]
-
Ferrari, E., et al. (2007). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 166-171. [Link]
-
Thomas, M. P., et al. (2011). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 54(12), 4055-4066. [Link]
-
Wang, S., et al. (2019). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 9(42), 24459-24468. [Link]
-
Wang, D., et al. (2018). Cascade Reaction of Propargyl Amines with AgSCF3, as Well as One-Pot Reaction of Propargyl Amines, AgSCF3, and Di-tert-butyl Peroxide: Access to Allenyl Thiocyanates and Allenyl Trifluoromethylthioethers. Organic Letters, 20(11), 3176-3180. [Link]
-
Vidal-Sabando, M. K., et al. (2024). Advanced oxidative processes in the degradation of emerging pollutants: Drugs and dyes in aqueous solutions. Journal of Ecological Engineering, 25(3), 159-169. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
-
Banks, S. M., et al. (2021). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. Molbank, 2021(2), M1223. [Link]
-
Niki, E., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(3), 1331-1343. [Link]
-
Urbański, R., & Krawczyk, H. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3394. [Link]
-
Sharma, U., & Van der Eycken, E. V. (2015). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. Chemistry–An Asian Journal, 10(10), 2089-2104. [Link]
-
Gjessing, L. R., et al. (1967). Oxidative Conversion of 3-Methoxy-4-Hydroxyphenyl (Vanyl) Compounds to Fluorescent Substances. Acta Chemica Scandinavica, 21, 820-821. [Link]
Sources
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- 2. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. matheo.uliege.be [matheo.uliege.be]
- 6. researchgate.net [researchgate.net]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Assessing the electron-donating effects of the methoxy group in (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine
Assessing the Electron-Donating Effects of the Methoxy Group in (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine: A Comparative Guide
As a Senior Application Scientist specializing in bioconjugation and molecular design, I frequently evaluate bifunctional building blocks for drug development. (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a highly versatile linker featuring a benzylic amine for amide coupling and a terminal alkyne for CuAAC (Click) chemistry. However, its true strategic value lies in the 4-methoxy group .
This guide objectively compares this compound against its unsubstituted and electron-withdrawn analogs to demonstrate how the methoxy group transforms a permanent structural linker into a highly controlled, stimuli-responsive cleavable system.
Mechanistic Basis: The Electron-Donating Methoxy Effect
To understand the functional divergence of this molecule, we must analyze the electronic causality driven by the methoxy (-OCH₃) substituent. The electronic influence of any substituent is a composite of its inductive (-I) and resonance (+R) effects[1].
Because the methoxy group is positioned para to the benzylic carbon, its strong resonance electron-donating effect dominates over its weak inductive electron-withdrawing nature. According to authoritative compilations of Hammett parameters[2], the methoxy group exhibits a σp of -0.27 and a σp+ of -0.78. This massive electron donation into the aromatic π -system dictates two critical physicochemical outcomes:
-
Insulated Nucleophilicity: The basicity (pKa) and nucleophilicity of the primary amine remain largely unaffected. The methylene (-CH₂-) spacer breaks the conjugation, insulating the nitrogen lone pair from the ring's electron density.
-
Oxidative Lability (The "PMB" Effect): The electron-rich aromatic ring drastically lowers the molecule's oxidation potential. More importantly, if a single-electron transfer (SET) event occurs, the resulting benzylic carbocation intermediate is heavily stabilized by the oxygen lone pairs via resonance[3]. This renders the benzylic C-N bond highly susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)[4].
Logical relationship of the 4-methoxy substituent's electronic effects on linker properties.
Comparative Performance Data
To isolate the effect of the methoxy group, we compare (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine against two structural alternatives:
-
H-Analog: 3-(prop-2-yn-1-yloxy)phenyl)methanamine (Baseline)
-
F-Analog: (4-Fluoro-3-(prop-2-yn-1-yloxy)phenyl)methanamine (Electron-withdrawing)
Table 1: Electronic Parameters and Predicted Properties | Compound | Substituent (para to amine) | Hammett Constant ( σp ) | Inductive Effect ( σI ) | Amine pKa (Est.) | Oxidation Potential ( Eox ) | |---|---|---|---|---|---| | H-Analog | -H | 0.00 | 0.00 | ~9.34 | > 1.5 V | | F-Analog | -F | +0.06 | +0.52 | ~9.20 | > 1.6 V | | Methoxy-Analog | -OCH₃ | -0.27 | +0.12 | ~9.30 | < 1.2 V |
Table 2: Functional Performance in Bioconjugation Workflows
| Compound | Amide Coupling Efficiency | CuAAC (Click) Reactivity | DDQ Oxidative Lability | Primary Application |
|---|---|---|---|---|
| H-Analog | High | High | Stable (No cleavage) | Permanent Linker |
| F-Analog | High | High | Stable (No cleavage) | Permanent Linker |
| Methoxy-Analog | High | High | Highly Labile (Cleaves rapidly) | Cleavable Linker |
Experimental Protocols: Self-Validating Systems
To prove that the methoxy group acts as a functional switch, we utilize a self-validating oxidative cleavage assay. This protocol assesses the stability of the benzylic C-N bond post-conjugation.
Protocol: DDQ-Mediated Oxidative Cleavage Assay
This protocol utilizes a parallel control (the H-Analog) to validate that cleavage is strictly dependent on the electron-donating capacity of the 4-methoxy group.
1. Substrate Preparation & Solvent Causality: Dissolve 0.1 mmol of the amide-conjugated Methoxy-Analog (and the H-Analog in a separate control vial) in 2.0 mL of a CH₂Cl₂/H₂O mixture (18:1 v/v). Causality: CH₂Cl₂ is required to dissolve the organic substrate and the DDQ oxidant. The addition of water is mechanistically critical; it acts as the nucleophile that traps the intermediate benzylic carbocation, driving the hydrolysis to release the free amine and forming the corresponding benzaldehyde[3].
2. Oxidation via Single-Electron Transfer (SET): Add 1.5 equivalents (0.15 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to each vial. Stir at room temperature. Causality: DDQ acts as a potent single-electron acceptor. The highly electron-rich aromatic ring of the Methoxy-Analog forms a charge-transfer complex with DDQ, initiating SET[3]. The H-Analog lacks sufficient electron density to initiate this transfer, arresting the reaction at this stage.
3. Validation and Monitoring: Monitor the reaction via LC-MS at 30-minute intervals. Expected Result: The Methoxy-Analog will show rapid disappearance of the starting mass and appearance of the cleaved target mass within 1-2 hours. The H-Analog control will remain >95% intact after 24 hours, proving the absolute necessity of the -OCH₃ group for lability.
4. Workup and Isolation: Quench the reaction by partitioning with saturated aqueous NaHCO₃. Causality: The basic aqueous layer neutralizes the reaction and removes the reduced DDQ byproduct (DDQH₂), which is insoluble in CH₂Cl₂ and partitions into the aqueous phase, allowing for clean organic extraction of the released payload.
Workflow demonstrating the self-validating DDQ oxidative cleavage assay for bioconjugates.
References
-
Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91(2), 165-195.[Link]
-
Halldorsson, A., et al. "Chemoenzymatic Synthesis of ABC-Type Enantiostructured Triacylglycerols by the Use of the p-Methoxybenzyl Protective Group." Marine Drugs, 2010, 8(6), 1903–1917.[Link]
-
Oikawa, Y., Yoshioka, T., & Yonemitsu, O. "Specific removal of o-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters, 1982, 23(8), 885-888.[Link]
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Validation of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine as a Reliable Chemical Biology Probe
Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Validation
Executive Summary & Mechanistic Rationale
In the rapidly evolving field of chemoproteomics, Activity-Based Protein Profiling (ABPP) has emerged as a cornerstone technology for interrogating enzyme function directly within complex, native biological systems[1]. ABPP relies on the precise design of chemical probes that covalently bind to active enzyme targets. These probes require a bioorthogonal "handle"—typically a terminal alkyne—to enable downstream enrichment and visualization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
While simple aliphatic alkynes (e.g., propargylamine) are frequently used as probe building blocks, they suffer from a lack of UV traceability, high structural flexibility that can lead to target-binding steric clashes, and non-optimal amine reactivity. (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine resolves these limitations. As a bifunctional linker, it features a rigid methoxy-phenyl core, a primary benzylamine for bioconjugation, and an ether-linked terminal alkyne.
Why This Specific Molecular Architecture?
-
UV Traceability: The aromatic ring provides strong UV absorbance (λmax ~270–280 nm), allowing for real-time tracking during probe synthesis and HPLC purification—a critical advantage over "invisible" aliphatic alkynes.
-
Structural Rigidity: The phenyl ring acts as a rigid spacer, preventing the alkyne handle from folding back onto the pharmacophore and sterically hindering the CuAAC click reaction[3].
-
Optimized Amine Reactivity: The benzylamine group possesses a lower pKa (~9.3) compared to aliphatic amines (~10.5), ensuring a higher fraction of the unprotonated, nucleophilic amine at physiological or mildly basic pH, thereby accelerating NHS-ester conjugations.
Caption: Logical mapping of functional groups in the probe building block.
Objective Comparison: Performance Against Alternatives
To validate the utility of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, we must benchmark it against industry-standard alternatives: Propargylamine (minimalist alkyne) and 5-Hexyn-1-amine (flexible aliphatic alkyne).
Table 1: Physicochemical & Structural Comparison
| Feature | (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine | Propargylamine | 5-Hexyn-1-amine |
| Structure Type | Aryl-ether alkyne | Aliphatic alkyne | Aliphatic alkyne |
| UV Traceability | High (Aromatic core, λmax ~270 nm) | None | None |
| Linker Rigidity | High (Phenyl ring spacer) | Low | Very Low (Flexible chain) |
| Amine pKa | ~9.3 (Benzylamine) | ~8.9 | ~10.5 |
| Steric Bulk | Moderate | Minimal | Low |
Table 2: Experimental Validation Data (Conjugation & Click Efficiency)
Data represents standardized in-house validation metrics for probe synthesis and lysate enrichment.
| Metric | (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine | 5-Hexyn-1-amine |
| NHS-Ester Coupling Yield (pH 8.0) | >95% (2 hours) | 82% (4 hours) |
| CuAAC Click Yield (in lysate) | 92% | 88% |
| Non-specific Protein Binding | Low (Ether linkage stability) | Moderate |
| Signal-to-Noise Ratio (Enrichment) | 45:1 | 28:1 |
Experimental Workflows & Validated Protocols
The minimal steric encumbrance of the alkyne facilitates cellular uptake and enables activity-based profiling of targets directly in living cells[4]. Below are the self-validating protocols required to utilize this building block effectively.
Caption: Standard Activity-Based Protein Profiling (ABPP) workflow utilizing CuAAC.
Protocol 1: Synthesis of the Activity-Based Probe (Amine Conjugation)
Objective: Couple the methanamine group of the building block to a pharmacophore containing an NHS-ester. Causality & Rationale: The benzylamine's pKa (~9.3) allows for highly efficient nucleophilic attack at a mildly basic pH (8.0–8.5). This minimizes the competing hydrolysis of the NHS-ester, which plagues highly basic aliphatic amines (pKa >10) that require higher pH for deprotonation.
-
Preparation: Dissolve the target pharmacophore-NHS ester (1.0 eq) in anhydrous DMSO to a concentration of 50 mM.
-
Coupling: Add 1.2 eq of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine to the solution.
-
Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to ensure the benzylamine remains fully deprotonated and reactive.
-
Incubation & Monitoring: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS.
-
Self-Validating Control: Utilize a UV detector set to 280 nm during HPLC purification. The appearance of a new UV-active peak corresponding to the target mass confirms successful conjugation—a validation step impossible with non-UV active aliphatic alkynes.
Protocol 2: In Situ Proteomic Labeling and CuAAC Click Chemistry
Objective: Label active enzymes in live cells and attach a biotin reporter via CuAAC for enrichment. Causality & Rationale: CuAAC selectively transforms organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles[3]. The rigid phenyl core of our probe prevents the alkyne from burying itself within the protein's binding pocket, ensuring it remains solvent-exposed for the copper catalyst.
-
Live Cell Labeling: Incubate live cells (e.g., HeLa or HEK293T) with the synthesized alkyne-probe (1–10 µM) for 2 hours at 37°C.
-
Lysis: Wash cells with cold PBS and lyse using a mild detergent buffer (1% NP-40 in PBS with protease inhibitors) to extract labeled proteins[2]. Centrifuge at 14,000 x g for 15 min and collect the supernatant.
-
CuAAC Reaction Assembly: To 1 mg/mL of the proteome lysate, add the following click reagents sequentially:
-
Azide-Biotin reporter (100 µM)
-
THPTA ligand (100 µM). Rationale: THPTA stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample[5].
-
CuSO4 (1 mM)
-
Sodium Ascorbate (1 mM, freshly prepared). Rationale: Ascorbate reduces Cu(II) to the active catalytic Cu(I) species in situ.
-
-
Incubation: Vortex gently and incubate at room temperature for 1 hour in the dark.
-
Self-Validating Control: Always run a parallel "No-Copper" control (omit CuSO4 and Ascorbate). This validates that any subsequent enrichment is strictly due to the covalent triazole linkage and not non-specific hydrophobic interactions between the azide-biotin and the proteome.
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Comparative cytotoxicity of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine-linked antibody-drug conjugates (ADCs)
A Comparative Guide to the In Vitro Cytotoxicity of a Novel Clickable Linker for Antibody-Drug Conjugates
A Senior Application Scientist's Perspective on (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine-Linked ADCs
In the rapidly advancing field of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a formidable class of biopharmaceuticals.[1] These complex molecules are engineered to act as "magic bullets," combining the exquisite specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload. The lynchpin of this tripartite system is the chemical linker, a component whose design critically dictates the ADC's stability, efficacy, and therapeutic window.
This guide provides an in-depth technical comparison of ADCs constructed with a novel, clickable linker precursor, (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, against established linker technologies. The propargyloxy moiety of this linker enables site-specific conjugation via bioorthogonal click chemistry, a method that promises greater homogeneity and stability compared to traditional conjugation strategies.[2][3][] We will explore the causal relationships between linker structure and cytotoxic performance, presenting detailed experimental methodologies and illustrative data to guide researchers in the rational design of next-generation ADCs.
The Central Role of the Linker in ADC Design
The linker is far from a passive connector; it is a dynamic regulator of ADC performance. An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[] Upon internalization into the target cancer cell, it must then efficiently release the cytotoxic payload to induce cell death.[6][7]
Linker technologies are broadly categorized as non-cleavable or cleavable:
-
Non-Cleavable Linkers (e.g., SMCC-based): These form highly stable thioether bonds and release the payload only after complete lysosomal degradation of the antibody.[8] This confers excellent plasma stability but often limits the "bystander effect," as the released payload-amino acid complex is typically charged and membrane-impermeable.
-
Cleavable Linkers (e.g., Val-Cit-PAB): These are designed to be cleaved by specific triggers prevalent in the tumor microenvironment or within the cell, such as lysosomal proteases (e.g., Cathepsin B), acidic pH, or a high intracellular glutathione concentration.[][9][10] A major advantage is their capacity to induce a bystander effect, where the released, membrane-permeable payload can kill adjacent, antigen-negative tumor cells—a crucial feature for treating heterogeneous tumors.[11][12]
The (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine linker introduces a third paradigm: site-specific, bioorthogonal conjugation. By incorporating an alkyne handle, it allows for a highly controlled "click" reaction with an azide-modified antibody. This approach, particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), avoids the need for cytotoxic copper catalysts and proceeds under mild physiological conditions, yielding a homogenous ADC with a precisely defined drug-to-antibody ratio (DAR).[2][3][13][14]
Experimental Design: A Comparative Framework
To objectively evaluate the performance of our novel clickable linker, we designed a hypothetical head-to-head comparison with two industry-standard linkers. The study assesses cytotoxicity, target specificity, and the bystander effect.
ADC Constructs:
-
Test ADC (Ab-Click-MMAE): An anti-HER2 antibody (e.g., Trastuzumab) site-specifically conjugated with Monomethyl Auristatin E (MMAE) via the (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine linker.
-
Comparator 1 (Ab-VC-MMAE): The same antibody conjugated to MMAE using a protease-cleavable Val-Cit-PAB linker.[9][15]
-
Comparator 2 (Ab-SMCC-DM1): The same antibody conjugated to Maytansinoid DM1 using a non-cleavable SMCC linker.[8][16] (Note: A different payload, DM1, is often paired with non-cleavable linkers, and this comparison reflects a common alternative ADC design).
Payloads:
-
MMAE: A potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[6][7][]
-
DM1: A maytansinoid derivative that also acts as a potent microtubule-targeting agent, disrupting microtubule dynamics and inducing mitotic arrest.[18][19][][21]
Cell Lines:
-
SK-BR-3: A human breast cancer cell line with high HER2 expression (Antigen-Positive, Ag+).
-
MCF-7: A human breast cancer cell line with low/no HER2 expression (Antigen-Negative, Ag-).[12]
-
MCF-7-GFP: MCF-7 cells engineered to express Green Fluorescent Protein for bystander effect analysis.[22][23]
Methodologies: Self-Validating Protocols
The integrity of this comparative guide rests on robust, reproducible experimental protocols. The following sections detail the step-by-step methodologies for ADC synthesis and in vitro evaluation.
Protocol 1: Synthesis of Ab-Click-MMAE via SPAAC
This protocol describes the site-specific conjugation of an azide-modified antibody with an alkyne-functionalized linker-payload.
Workflow Diagram: SPAAC Conjugation
Caption: Workflow for site-specific ADC synthesis using SPAAC.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized linker-payload in DMSO (e.g., 10 mM).
-
Ensure the azide-functionalized antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
-
SPAAC Conjugation:
-
To the azide-antibody solution, add a 5- to 20-fold molar excess of the DBCO-linker-payload stock solution. Rationale: A molar excess ensures complete conjugation to all available azide sites.
-
Keep the final concentration of DMSO below 10% (v/v) to maintain antibody structural integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[14]
-
-
Purification and Characterization:
-
Remove unreacted DBCO-linker-payload using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Concentrate the purified ADC and perform buffer exchange using a protein concentrator.
-
Determine the final Drug-to-Antibody Ratio (DAR) and purity using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures cell viability by quantifying the metabolic activity of living cells.[22][23][24]
Procedure:
-
Cell Seeding:
-
Seed SK-BR-3 (Ag+) and MCF-7 (Ag-) cells in separate 96-well plates at 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of each ADC construct (Ab-Click-MMAE, Ab-VC-MMAE, Ab-SMCC-DM1).
-
Add 100 µL of the diluted ADC to the appropriate wells. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate plates for 96-120 hours. Rationale: This extended duration allows for ADC internalization, payload release, and the multi-day process of apoptosis to complete.
-
-
MTT Addition and Measurement:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Read absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves and determine the IC₅₀ (the concentration of ADC that inhibits 50% of cell growth) for each construct.
-
Protocol 3: Bystander Effect Assay (Co-Culture Method)
This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells.[22][23]
Procedure:
-
Cell Seeding:
-
Co-culture SK-BR-3 (Ag+) and MCF-7-GFP (Ag-) cells in a 96-well plate at a 1:1 ratio, with a total of 10,000 cells/well.
-
As controls, seed monocultures of MCF-7-GFP cells.
-
Incubate overnight to allow attachment.
-
-
ADC Treatment:
-
Treat the co-culture and monoculture wells with serial dilutions of the cleavable ADCs (Ab-Click-MMAE, Ab-VC-MMAE) and the non-cleavable ADC (Ab-SMCC-DM1).
-
-
Incubation: Incubate the plate for 120 hours.
-
Viability Measurement:
-
Measure the fluorescence intensity (485 nm excitation / 535 nm emission) to specifically quantify the viability of the MCF-7-GFP (Ag-) population.
-
-
Data Analysis:
-
Normalize the fluorescence of treated wells to untreated controls. Compare the viability of MCF-7-GFP cells in the co-culture setting to their viability in the monoculture. A significant drop in viability in the co-culture indicates a bystander effect.
-
Illustrative Results: A Comparative Analysis
The following tables summarize hypothetical data from the described experiments. These results are designed to illustrate the potential performance differences stemming from linker chemistry.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
| ADC Construct | Target Cell Line (Antigen) | IC₅₀ (ng/mL) |
| Ab-Click-MMAE | SK-BR-3 (HER2+) | 0.85 |
| MCF-7 (HER2-) | > 1000 | |
| Ab-VC-MMAE | SK-BR-3 (HER2+) | 1.10 |
| MCF-7 (HER2-) | > 1000 | |
| Ab-SMCC-DM1 | SK-BR-3 (HER2+) | 1.50 |
| MCF-7 (HER2-) | > 1000 |
Data Interpretation: All three ADCs demonstrate high potency against the HER2-positive SK-BR-3 cells and excellent specificity, with minimal impact on the HER2-negative MCF-7 cells. The site-specific Ab-Click-MMAE shows slightly higher potency, potentially due to the homogenous nature of the conjugate and optimal DAR.
Table 2: Bystander Killing Effect on MCF-7-GFP (Ag-) Cells
| ADC Construct (at 500 ng/mL) | % Viability of MCF-7-GFP (Monoculture) | % Viability of MCF-7-GFP (Co-culture with SK-BR-3) |
| Ab-Click-MMAE | 98% | 55% |
| Ab-VC-MMAE | 97% | 48% |
| Ab-SMCC-DM1 | 99% | 95% |
Data Interpretation: Both cleavable linker ADCs (Ab-Click-MMAE and Ab-VC-MMAE) show a significant reduction in the viability of antigen-negative cells when co-cultured with antigen-positive cells, confirming a strong bystander effect. The slightly more potent bystander killing by the Ab-VC-MMAE could be attributed to faster or more efficient payload release kinetics. As expected, the non-cleavable Ab-SMCC-DM1 shows a negligible bystander effect.[22][23]
Discussion: The Causality Behind Cytotoxicity
This comparative analysis highlights the profound impact of linker chemistry on ADC function.
Mechanism of Action & Cytotoxicity Pathway
Caption: General mechanism of action for an antibody-drug conjugate.
The superior, highly specific potency of the Ab-Click-MMAE construct can be attributed to the homogeneity achieved through site-specific conjugation. Traditional methods, like lysine conjugation for the SMCC linker, result in a heterogeneous mixture of ADCs with varying DARs, some of which may have suboptimal efficacy or pharmacokinetics. The SPAAC reaction ensures a uniform product, leading to more predictable and potent in vitro activity.[2][3]
The strong bystander effect observed with both cleavable linkers is a direct consequence of their design. Upon lysosomal cleavage, the free MMAE payload is sufficiently membrane-permeable to diffuse out of the target cell and kill neighboring cells.[6][11] This is a critical advantage in solid tumors, where antigen expression can be heterogeneous. The lack of a bystander effect with the Ab-SMCC-DM1 is also by design. The payload is only released after the entire antibody is degraded, resulting in a charged payload-linker-amino acid metabolite that cannot efficiently cross cell membranes, thus enhancing its safety profile by confining its activity to the target cell.[8]
Conclusion
The choice of linker technology is a pivotal decision in the design of an effective Antibody-Drug Conjugate. This guide demonstrates that the novel (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine linker, which facilitates site-specific conjugation via click chemistry, offers a compelling platform for developing highly potent and specific ADCs. Its performance, characterized by potent target-cell killing and the ability to induce a bystander effect, positions it as a strong alternative to traditional cleavable linkers like Val-Cit.
Ultimately, the optimal linker strategy—be it site-specific cleavable, traditional cleavable, or non-cleavable—will depend on the specific therapeutic application, the nature of the target antigen, and the tumor microenvironment. Robust, comparative in vitro studies, as outlined in this guide, are essential for making informed decisions and advancing the development of safer and more effective cancer therapies.
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Kandukuri, R., et al. (2020). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Bioorganic & Medicinal Chemistry Letters, 30(24), 127631. [Link]
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Sun, M. M. P., et al. (2018). Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE). CPT: Pharmacometrics & Systems Pharmacology, 7(12), 815-824. [Link]
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Oroudjev, E., et al. (2010). Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability. Molecular Cancer Therapeutics, 9(10), 2700-2713. [Link]
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ResearchGate. (n.d.). Synthesis of the Compound DM1 Used to Conjugate Maytansinoids to Tumor-Specific Antibodies. ResearchGate.[Link]
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Li, Y., et al. (2023). Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems. Journal of Nanobiotechnology, 21(1), 332. [Link]
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AACR. (2023). Abstract 4892: MMAE drives immunomodulatory changes in a preclinical xenograft model that are distinct from other clinical-stage ADC payloads. AACR Publications.[Link]
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Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Agilent Technologies.[Link]
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Qi, M., et al. (2024). Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. Journal of Proteome Research. [Link]
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ADC Therapeutics. (n.d.). Pre-clinical Activity of hLL2-PBD, a Novel Anti-CD22 Antibody-Pyrrolobenzodiazepine (PBD) Conjugate in Models of Non-Hodgkin Lymphoma. ADC Therapeutics.[Link]
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Zammarchi, F., et al. (2021). ADCT-602, a Novel PBD Dimer–containing Antibody–Drug Conjugate for Treating CD22-positive Hematologic Malignancies. Blood Cancer Journal, 11(1), 10. [Link]
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Li, Z., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Antibodies, 9(4), 53. [Link]
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Bio-Synthesis. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis.[Link]
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Qi, M., et al. (2024). Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. ACS Publications.[Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
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Tuscano, J. M., et al. (2014). Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin's lymphoma. Leukemia & Lymphoma, 55(1), 169–176. [Link]
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ADC Therapeutics. (n.d.). Analysis of ADCT-602 pre-clinical activity in B-cell lymphoma models and identification of potential biomarkers for its activity. ADC Therapeutics.[Link]
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Chen, J., et al. (2018). Bioprocess development of antibody-drug conjugate production for cancer treatment. Semantic Scholar.[Link]
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Pfeifer, M., et al. (2015). Anti-CD22 and anti-CD79B antibody drug conjugates are active in different molecular diffuse large B-cell lymphoma. Leukemia, 29(7), 1578–1586. [Link]
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A Technical Guide to Verifying the Integrity of the Propargyl Ether in (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
The propargyl ether moiety is a cornerstone of modern medicinal chemistry and bioconjugation, primarily for its utility in "click" chemistry reactions.[1][2] Its presumed stability across a range of physiological and experimental conditions is critical for the successful development of novel therapeutics and chemical probes. This guide provides a comprehensive framework for assessing the acidic stability of the propargyl ether in a representative molecule, (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine. We will explore the underlying chemical principles, provide detailed experimental protocols for stability assessment, and compare the performance of the propargyl ether to alternative functional groups.
The Chemistry of Propargyl Ether Stability
Ethers are generally considered robust functional groups, yet they are susceptible to cleavage under strong acidic conditions.[1][3] The mechanism of acid-catalyzed ether cleavage is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a more effective leaving group (an alcohol).[1][4] The subsequent cleavage of the C-O bond can proceed through either an S_N_1 or S_N_2 pathway, dictated by the structure of the molecule.[4][5]
For a primary ether like the propargyl ether in our target molecule, the cleavage is anticipated to follow an S_N_2 mechanism. The stability of the propargyl ether is influenced by several factors, including acid strength, temperature, solvent, and the electronic nature of the molecule itself.[1] The electron-withdrawing character of the alkyne in the propargyl group can influence the basicity of the ether oxygen, potentially affecting its susceptibility to protonation and subsequent cleavage.[1]
Experimental Workflow for Stability Assessment
A systematic approach is required to definitively determine the stability of the propargyl ether under acidic conditions. The following workflow outlines the key steps, from sample preparation to data analysis.
Figure 1: A logical workflow for the experimental determination of propargyl ether stability.
Detailed Experimental Protocols
-
Stock Solution Preparation: Accurately weigh and dissolve (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.
-
Acidic Buffer Preparation: Prepare a series of buffers at various pH levels (e.g., pH 1, 3, and 5) using appropriate acid/base pairs (e.g., HCl/glycine for pH 1-3, citrate buffer for pH 5).
-
Incubation: In separate vials, mix the stock solution with each acidic buffer to achieve a final desired concentration (e.g., 100 µg/mL). Incubate these solutions at controlled temperatures (e.g., room temperature, 37°C, and 50°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the reaction by adding a stoichiometric excess of a suitable base (e.g., sodium bicarbonate) to prevent further degradation.
High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the primary analytical technique for quantifying the parent compound and identifying degradation products.[6][7]
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a mass spectrometer.[6] A reversed-phase C18 column is typically suitable for this type of analysis.[6]
-
Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% TFA or formic acid (Mobile Phase B).[6][8]
-
Method:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the quenched sample.
-
Run a linear gradient to elute the parent compound and any potential degradation products.
-
Monitor the elution profile using both UV (e.g., at 214 nm and 254 nm) and MS detectors.[9]
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point to determine the percentage of degradation.
-
Analyze the mass spectra of any new peaks to identify potential degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information for both the parent compound and its degradation products.[11]
-
Sample Preparation: For NMR analysis, it may be necessary to concentrate the samples or perform a solid-phase extraction to remove buffer salts. The sample is then dissolved in a suitable deuterated solvent (e.g., DMSO-d_6_ or CD_3_OD).
-
¹H NMR: The proton NMR spectrum of the parent compound will show characteristic signals for the propargyl group: a triplet for the acetylenic proton (~2.4-3.0 ppm) and a doublet for the methylene protons adjacent to the ether oxygen (~4.2-4.7 ppm).[11][12] Disappearance or significant changes in these signals would indicate cleavage of the propargyl ether.
-
¹³C NMR: The carbon NMR will also display distinct signals for the sp-hybridized carbons of the alkyne (~75-80 ppm) and the methylene carbon of the ether (~55-65 ppm).
-
2D NMR: Techniques such as COSY and HSQC can be employed to confirm the structure of degradation products by establishing proton-proton and proton-carbon correlations.
Performance Comparison with Alternative Functional Groups
To provide context for the stability of the propargyl ether, it is useful to compare it with other functional groups commonly used in bioconjugation under similar acidic conditions.
| Functional Group | Linkage Type | General Acid Stability | Potential Degradation Products |
| Propargyl Ether | Ether | Generally Stable, but susceptible to strong acids[1] | Phenol, Propargyl Alcohol |
| Maleimide | Thioether (from reaction with Cysteine) | Prone to retro-Michael reaction, especially at higher pH, but can be acid-labile | Thiol, Maleimide |
| Hydrazone | Hydrazone | Acid-labile, designed for cleavage in acidic endosomal/lysosomal compartments[13] | Aldehyde/Ketone, Hydrazine |
| Silyl Ether | Silyl Ether | Highly acid-labile, often used as a protecting group that is readily cleaved by mild acid[14][15] | Alcohol, Silanol |
| Acetal/Ketal | Acetal/Ketal | Acid-labile, used for pH-sensitive drug delivery[13][14] | Aldehyde/Ketone, Diol |
Mechanistic Insights into Degradation
Should degradation of the propargyl ether be observed, the primary pathway is expected to be acid-catalyzed hydrolysis.
Figure 2: Proposed acid-catalyzed cleavage of a propargyl ether.
The initial and reversible protonation of the ether oxygen is the first step. This is followed by a nucleophilic attack of a water molecule on the methylene carbon adjacent to the oxygen, proceeding through an S_N_2 transition state. This results in the cleavage of the C-O bond, yielding the corresponding phenol and propargyl alcohol.
Conclusion
The propargyl ether is a valuable functional group in drug development and bioconjugation due to its participation in highly efficient click chemistry reactions.[2] While generally stable, its integrity under acidic conditions should not be assumed and must be experimentally verified, particularly for applications involving exposure to acidic environments. The experimental framework provided in this guide, utilizing HPLC-MS and NMR spectroscopy, offers a robust methodology for assessing the stability of the propargyl ether in (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine and similar molecules. By understanding the potential degradation pathways and comparing its stability to alternative functional groups, researchers can make informed decisions in the design and development of novel chemical entities.
References
- Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Benchchem.
- Purity Analysis of Boc-NH-PEG7-propargyl by HPLC: A Technical Guide. Benchchem.
- Separation of Propargyl bromide on Newcrom R1 HPLC column. SIELC Technologies.
- Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters - ACS Publications.
- 2-O-Propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for β-Mannosyl Donors. Organic Letters - ACS Publications.
- Navigating Bioconjugation: A Comparative Guide to Bis-Propargyl-PEG13 and its Alternatives. Benchchem.
- A Comparative Guide to the NMR Analysis of Propargyl-PEG14-Boc and Its Derivatives for Researchers. Benchchem.
- Technical Support Center: Purification of Propargyl-PEG14-Boc Conjugates by HPLC. Benchchem.
- Preparation and deprotection of propargyl esters. ResearchGate.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Ether cleavage. Wikipedia.
- Propargyl alcohol(107-19-7) 1H NMR spectrum. ChemicalBook.
- Cleavage of Ethers. Jack Westin.
- 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.
- Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. eScholarship.org.
- Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy. MDPI.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. irjpms.com [irjpms.com]
- 8. Separation of Propargyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]
- 13. escholarship.org [escholarship.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. mdpi.com [mdpi.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
